molecular formula C5H6N2O B051541 3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 112758-40-4

3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B051541
CAS No.: 112758-40-4
M. Wt: 110.11 g/mol
InChI Key: NWDMGTFNIOCVDU-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazole-4-carbaldehyde is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. This compound features a pyrazole core, a privileged scaffold in drug discovery, functionalized at the 4-position with an aldehyde group and at the 1-position with a protected NH (1H). The aldehyde moiety serves as a critical synthetic handle, enabling a wide range of transformations, most notably nucleophilic addition and condensation reactions to form imines, hydrazones, and secondary alcohols. This makes it a key precursor for the synthesis of more complex molecular architectures, including Schiff base ligands and various fused heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-5(3-8)2-6-7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDMGTFNIOCVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375001
Record name 3-methyl-1H-pyrazole-4-carbaldehyde
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112758-40-4
Record name 3-methyl-1H-pyrazole-4-carbaldehyde
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Record name 3-methyl-1H-pyrazole-4-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound, serving as a valuable resource for researchers and professionals in the field.

Core Properties

This compound is a solid at room temperature with a melting point in the range of 105-110 °C.[1][2] Its chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₆N₂O[3][4]
Molecular Weight 110.11 g/mol [2][3][4]
Appearance Solid[1]
Melting Point 105-110 °C[1][2]
Boiling Point (Predicted) 326.5 ± 22.0 °C[5]
pKa (Predicted) -1.86 ± 0.10[5]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and alcohols (e.g., methanol, ethanol). Limited aqueous solubility.[6]
Spectroscopic Data
SpectroscopyExpected Peaks/Signals
¹H NMR Signals corresponding to the pyrazole ring protons, the methyl group protons, and the aldehyde proton. The aldehyde proton is expected to appear as a singlet in the downfield region (around 9-10 ppm).
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the methyl group, and the carbonyl carbon of the aldehyde group (expected in the range of 185-195 ppm).
IR (Infrared) Characteristic absorption bands for the C=O stretching of the aldehyde (around 1650-1700 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=N stretching of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the formyl group (-CHO).

Experimental Protocols

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich heterocyclic ring.

Synthesis via Vilsmeier-Haack Reaction

Principle: The Vilsmeier-Haack reaction involves the formylation of an active hydrogen-containing compound, in this case, 3-methyl-1H-pyrazole, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[9][10]

Detailed Protocol:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. The formation of a chloroiminium salt, the Vilsmeier reagent, will be observed.[11]

  • Formylation Reaction: Dissolve 3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[11]

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1][11]

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.[11]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[11]

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.[1]

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed by:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point Determination: Comparison with the literature value.

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the chemical structure.

Logical Workflow and Potential Biological Interactions

While specific signaling pathway involvement for this compound is not extensively documented, pyrazole derivatives are widely recognized for their potential as kinase inhibitors.[12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The general workflow for investigating the potential of this compound as a kinase inhibitor is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_validation Hit Validation & Optimization Synthesis Synthesis of this compound (Vilsmeier-Haack Reaction) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Kinase_Screening Kinase Panel Screening Characterization->Kinase_Screening Hit_Identification Hit Identification Kinase_Screening->Hit_Identification IC50 IC50 Determination Hit_Identification->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

General experimental workflow for identifying and optimizing pyrazole-based kinase inhibitors.

This workflow begins with the synthesis and purification of the compound, followed by high-throughput screening against a panel of kinases to identify potential "hits." Positive hits are then subjected to further validation, including the determination of their half-maximal inhibitory concentration (IC₅₀) and structure-activity relationship (SAR) studies to guide the optimization of the lead compound.

Conclusion

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides essential information on its fundamental properties and a detailed protocol for its synthesis, which will be a useful resource for researchers in organic and medicinal chemistry. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

3-methyl-1H-pyrazole-4-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic pathway.

Core Compound Data

This compound is a solid organic compound. Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 112758-40-4[1][2]
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [1][2]
Melting Point 105-110 °C[2]
Appearance Solid[2]
Purity (Assay) 97%[2]
Storage Temperature 2-8°C[2]

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.

Experimental Protocol: Vilsmeier-Haack Reaction

The following is a generalized protocol for the synthesis of pyrazole-4-carbaldehydes, which can be adapted for this compound.

Materials:

  • 3-Methyl-1H-pyrazole (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvent (e.g., dichloromethane, dichloroethane)

  • Ice bath

  • Sodium bicarbonate solution (for neutralization)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.

  • Formylation Reaction: Dissolve the starting material, 3-methyl-1H-pyrazole, in an appropriate solvent. Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the low temperature with the ice bath.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into crushed ice. Neutralize the acidic solution by the slow addition of a sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent like sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by a suitable method, such as column chromatography on silica gel, to yield the pure product.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_workup Purification DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ (Phosphorus oxychloride) POCl3->Vilsmeier_Reagent Intermediate Electrophilic Substitution Vilsmeier_Reagent:s->Intermediate:n Starting_Material 3-Methyl-1H-pyrazole Starting_Material->Intermediate Reacts with Product This compound Intermediate->Product Hydrolysis Crude_Product Crude Product Product->Crude_Product Work-up Purification Column Chromatography Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

References

The Genesis of a Scaffold: A Technical History of Pyrazolecarbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolecarbaldehydes represent a cornerstone class of heterocyclic compounds, serving as highly versatile intermediates in the synthesis of a vast array of functionalized molecules. Their intrinsic reactivity, coupled with the pharmacological significance of the pyrazole nucleus, has cemented their importance in medicinal chemistry, agrochemicals, and materials science. The history of these aldehydes is not one of a single discovery, but rather an evolution of synthetic organic chemistry, beginning with the initial construction of the parent heterocycle and advancing through the development of reliable formylation techniques. This guide provides a technical overview of the discovery and historical development of the primary synthetic routes to pyrazolecarbaldehydes, offering detailed experimental protocols and quantitative data for key transformations.

The story of pyrazolecarbaldehydes begins with the discovery of the pyrazole ring itself. In 1883, German chemist Ludwig Knorr, while investigating derivatives of quinine, achieved the first synthesis of a pyrazole derivative by reacting ethyl acetoacetate with phenylhydrazine. This seminal work, known as the Knorr pyrazole synthesis, opened the door to a new class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][2][3] Although Knorr's initial discovery was a pyrazolone, not a pyrazolecarbaldehyde, it laid the foundational chemistry upon which all subsequent functionalizations were built.[4] The development of methods to introduce a formyl (-CHO) group onto this stable aromatic ring would prove to be the critical step in unlocking the full synthetic potential of the pyrazole scaffold.

Core Synthetic Methodologies: A Historical Perspective

The introduction of a carbaldehyde group onto the pyrazole ring, primarily at the C4 position, has been dominated by two principal strategies: the electrophilic formylation of a pre-existing pyrazole ring and the oxidation of a pyrazolylmethanol.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The most significant and widely adopted method for the synthesis of pyrazolecarbaldehydes is the Vilsmeier-Haack reaction. Named after its developers Anton Vilsmeier and Albrecht Haack (1927), this reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds.[5] Its application to the pyrazole nucleus marked a pivotal moment in the history of these compounds, providing a direct and efficient route to previously inaccessible building blocks.

The reaction employs a "Vilsmeier reagent," a chloroiminium salt electrophile, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6] The pyrazole ring, being a π-excessive system, is sufficiently electron-rich to undergo electrophilic aromatic substitution, predominantly at the C4 position if unsubstituted.[7]

A particularly powerful variation of this method involves the simultaneous cyclization and formylation of hydrazones.[8][9] Starting from readily available ketones and hydrazines, the corresponding hydrazone can be treated with the Vilsmeier reagent to construct the pyrazole ring and introduce the C4-formyl group in a single synthetic operation, a process that has become a mainstay for the preparation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[8][10]

Starting MaterialReagents & ConditionsProductYield (%)Ref(s)
(E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazineDMF, POCl₃ (10 equiv.), reflux, 6 h3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde90%[5]
1-Arylacetophenone PhenylhydrazonesDMF, POCl₃ (3 equiv.), 80-90 °C, 4 h1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes81-89%[9]
N'-(1-phenylethylidene)benzohydrazideDMF, POCl₃, 60-65 °C, 4 h1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydeGood[8]
1-Methyl-3-propyl-5-chloro-1H-pyrazoleDMF (6 equiv.), POCl₃ (4 equiv.), 120 °C, 1 h5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde92%[11]
3,5-Dimethyl-1H-pyrazole (N-unsubstituted)DMF, POCl₃No formylation at C4[7]

Vilsmeier_Haack_Workflow

Oxidation of Pyrazolylmethanols

A complementary historical route to pyrazolecarbaldehydes involves the oxidation of the corresponding (pyrazolyl)methanols. This two-step approach requires the initial synthesis of the alcohol, often via the reduction of a pyrazole carboxylate ester with a reducing agent like LiAlH₄, followed by a controlled oxidation to the aldehyde.[3][12]

This method is particularly valuable when the Vilsmeier-Haack reaction is unsuitable due to sensitive functional groups on the starting material or when a different substitution pattern is desired. Key to the success of this route was the development of mild oxidizing agents that could efficiently convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[5]

Two classes of reagents have proven effective for this transformation in the context of pyrazole chemistry:

  • Chromium-Based Reagents: Pyridinium chlorochromate (PCC), developed by Corey and Suggs in 1975, is a milder version of chromic acid that reliably oxidizes primary alcohols to aldehydes.[2][5] The reaction is typically performed in an anhydrous solvent like dichloromethane (CH₂Cl₂).[1]

  • TEMPO-Catalyzed Systems: The use of stable free radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as catalysts in conjunction with a stoichiometric co-oxidant (e.g., NaOCl, or in this case, FeCl₃·6H₂O) provides a greener and often more selective method for alcohol oxidation.[3][12][13]

Starting MaterialReagents & ConditionsProductYield (%)Ref(s)
(1,3-Diaryl-1H-pyrazol-4-yl)methanolTEMPO (cat.), FeCl₃·6H₂O, CH₂Cl₂1,3-Diaryl-1H-pyrazole-4-carbaldehyde50-85%[3][12]
Hydroxymethyl-(3-pyridyl)pyrazolePyridinium Chlorochromate (PCC)(3-Pyridyl)pyrazole-4-carbaldehydeNot specified[3]

Oxidation_Workflow

Experimental Protocols

The following sections provide generalized, detailed methodologies for the principal historical syntheses of pyrazolecarbaldehydes, based on procedures reported in the literature.

Protocol 1: Vilsmeier-Haack Cyclization and Formylation of a Hydrazone

This protocol describes a general procedure for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from an appropriate aryl methyl ketone hydrazone.[8][9]

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, ~10-15 mL per 4 mmol of hydrazone). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add the starting hydrazone (~4 mmol) portion-wise or as a solution in a minimal amount of anhydrous DMF. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazone spot is consumed (typically 4-8 hours).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice (~100 g). Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH reaches 7-8.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and air-dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by flash column chromatography on silica gel.[8][9]

Protocol 2: Oxidation of a Pyrazolylmethanol with TEMPO/FeCl₃

This protocol outlines a general procedure for the oxidation of a (1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding carbaldehyde.[3][12]

  • Reaction Setup: To a solution of the (pyrazol-4-yl)methanol (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add TEMPO (0.1 equivalents) and FeCl₃·6H₂O (0.1 equivalents).

  • Oxidation: Stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air.

  • Reaction Monitoring: Monitor the disappearance of the starting alcohol by TLC (typically 1-3 hours). This method is noted for its high selectivity, preventing over-oxidation to the carboxylic acid.[3][12]

  • Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by silica gel column chromatography to yield the pure pyrazolecarbaldehyde.

Historical Impact and Synthetic Utility

The development of robust synthetic pathways to pyrazolecarbaldehydes was a transformative event in heterocyclic chemistry. It converted the relatively inert pyrazole core into a synthetically dynamic scaffold. The aldehyde functional group serves as a versatile handle for a multitude of subsequent chemical transformations, including:

  • Condensation Reactions: Forming Schiff bases with amines or undergoing Knoevenagel and Wittig-type reactions to create new carbon-carbon bonds.

  • Oxidation: Conversion to pyrazolecarboxylic acids.

  • Reduction: Formation of pyrazolylmethanols.

  • Nucleophilic Addition: Grignard and organolithium additions to form secondary alcohols.

This synthetic versatility allowed chemists to rapidly generate libraries of diverse pyrazole derivatives. A literature survey reveals that compounds synthesized from pyrazolecarbaldehyde intermediates have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory (including COX-2 inhibition), antitumor, antiparasitic, and antiviral properties.[14] The ability to reliably synthesize these aldehydes was, therefore, a critical step in the historical journey of pyrazole-based drug discovery.

Intermediate_Role

References

Spectroscopic and Synthetic Profile of 3-Methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 3-methyl-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science. This document compiles available spectroscopic data and presents a detailed experimental protocol for its synthesis, adhering to the specific requirements for data presentation and visualization.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₆N₂O[1][2]
Molecular Weight 110.11 g/mol [1][2]
CAS Number 112758-40-4[1][2]
Appearance Solid[3]
Melting Point 105-110 °C[3]

Spectroscopic Data

¹H NMR Data

A ¹H NMR spectrum for this compound has been reported, providing key chemical shifts.[4]

Chemical Shift (δ, ppm)MultiplicityAssignment
9.96SingletCHO
8.0SingletC₅-H
2.6SingletCH₃

Solvent: CDCl₃

¹³C NMR Data

Explicit ¹³C NMR data for this compound is not available. The following are predicted chemical shifts based on the analysis of related pyrazole structures.

Chemical Shift (δ, ppm)Assignment
~185C=O (aldehyde)
~140C₃
~138C₅
~115C₄
~12CH₃
Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not detailed in the literature. However, the characteristic absorption bands for the functional groups present in the molecule are well-established.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-2900MediumN-H stretch (pyrazole)
~2850 and ~2750MediumC-H stretch (aldehyde)
~1680-1660StrongC=O stretch (aldehyde)
~1580-1400Medium-StrongC=N and C=C stretch (pyrazole ring)
Mass Spectrometry

The exact mass spectrum of this compound is not available. The expected molecular ion peak and potential major fragmentation patterns are outlined below.

m/zIon
110[M]⁺ (Molecular Ion)
109[M-H]⁺
81[M-CHO]⁺
67[M-CHO-N]⁺
54[M-CHO-N₂H]⁺

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction introduces a formyl group onto an electron-rich heterocyclic ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 3-Methyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring. The temperature is maintained below 5 °C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C to form the Vilsmeier reagent.

  • A solution of 3-methyl-1H-pyrazole in anhydrous dichloromethane (DCM) is added dropwise to the Vilsmeier reagent.

  • The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

  • The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting mixture is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Synthetic Pathway and Logic

The synthesis of this compound via the Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system. The logical flow of this synthesis is depicted in the following diagrams.

Vilsmeier Reagent Formation

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Nucleophilic attack POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent

Caption: Formation of the electrophilic Vilsmeier reagent.

Electrophilic Substitution on 3-Methyl-1H-pyrazole

Vilsmeier_Formylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Formation 3_Methylpyrazole 3-Methyl-1H-pyrazole Sigma_Complex Sigma Complex (Iminium adduct) 3_Methylpyrazole->Sigma_Complex Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Sigma_Complex Intermediate_Imine Intermediate Imine Sigma_Complex->Intermediate_Imine Elimination Final_Product This compound Intermediate_Imine->Final_Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole.

References

Solubility Profile of 3-methyl-1H-pyrazole-4-carbaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Executive Summary

3-methyl-1H-pyrazole-4-carbaldehyde, a key building block in organic synthesis, exhibits varied solubility depending on the nature of the organic solvent. Generally, it displays good solubility in polar aprotic and protic organic solvents, moderate solubility in less polar solvents, and poor solubility in non-polar hydrocarbon solvents. This solubility profile is crucial for selecting appropriate solvent systems for reaction media, extraction, and purification techniques such as recrystallization and chromatography.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is derived from published synthetic procedures and the known solubility patterns of structurally related pyrazole derivatives.

Solvent ClassSolventQualitative SolubilityRationale/Source
Polar Aprotic Dimethylformamide (DMF)GoodUsed as a solvent in Vilsmeier-Haack reactions for the synthesis of pyrazole-4-carbaldehydes, indicating good solubility of the product.[1][2][3]
Acetonitrile (ACN)GoodMentioned as a reaction solvent for derivatives of pyrazole-4-carbaldehyde.[4] A related compound, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, is suggested to have good solubility in acetonitrile.[5]
Dimethyl Sulfoxide (DMSO)GoodAn analog, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, shows solubility in DMSO.[5]
Polar Protic Methanol (MeOH)Moderate to GoodFrequently used for recrystallization of pyrazole derivatives, suggesting good solubility, especially when heated.[1][6] An analog, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is soluble in methanol.[5]
Ethanol (EtOH)Moderate to GoodCommonly used as a reaction solvent and for recrystallization of pyrazoles, often in combination with water.[4][6][7][8]
Isopropanol (IPA)ModerateGenerally an effective solvent for recrystallizing pyrazole compounds.[6][7]
Less Polar Ethyl Acetate (EtOAc)ModerateUsed as an extraction solvent and in solvent mixtures for chromatography and recrystallization.[7]
Dichloromethane (DCM)ModerateUtilized as a reaction and extraction solvent in syntheses involving pyrazole derivatives.[9]
Non-Polar ToluenePoorA related compound, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, is suggested to have poor solubility in toluene.[5]
HexanePoorOften used as an anti-solvent in the recrystallization of pyrazoles, indicating low solubility.[6][7] A related compound, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, has poor solubility in hexane.[5]
CyclohexanePoorCan be used for the crystallization of pyrazole itself, suggesting low solubility for some derivatives.[7]
Aqueous WaterLimitedThe presence of hydrophobic methyl and pyrazole rings suggests limited aqueous solubility.[5] Used as an anti-solvent in mixed-solvent recrystallizations.[6][7]

Solvents Utilized in Synthetic and Purification Procedures

The selection of solvents in published experimental protocols provides strong indications of the solubility of this compound and its derivatives under specific conditions. The table below lists solvents mentioned in the context of synthesis, extraction, and purification.

ProcessSolvent(s)PurposeImplied Solubility
Synthesis Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃)Vilsmeier-Haack formylationSoluble in the reaction mixture
Ethanol, Acetic AcidCondensation reactionsSoluble under reaction conditions
Work-up/Extraction Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl EtherExtraction from aqueous mediaPreferentially soluble in the organic phase over water
Purification Methanol, Ethanol, IsopropanolRecrystallizationSoluble in hot solvent, less soluble in cold solvent
Hexane/Ethyl Acetate, Hexane/AcetoneMixed-solvent recrystallization, Column chromatographyVarying solubility allowing for separation
WaterAnti-solvent in recrystallizationPoorly soluble

Experimental Protocol: Determination of Qualitative Solubility

The following is a generalized experimental procedure for determining the qualitative solubility of this compound in an organic solvent.[10][11][12]

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Water bath (optional, for assessing temperature effects)

  • Graduated pipettes or micropipettes

Procedure:

  • Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Initial Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL increments) to the test tube.

  • Mixing: After each addition, vigorously agitate the mixture using a vortex mixer or by flicking the test tube for at least 30 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for the presence of undissolved solid against a contrasting background.

  • Incremental Solvent Addition: Continue adding the solvent in small increments until the solid completely dissolves or a total volume of 3 mL has been added.

  • Solubility Classification:

    • Very Soluble: Dissolves completely in ≤ 0.5 mL of solvent.

    • Soluble: Dissolves completely in 0.5 - 1.0 mL of solvent.

    • Sparingly Soluble: Dissolves completely in 1.0 - 3.0 mL of solvent.

    • Insoluble: Does not completely dissolve in 3.0 mL of solvent.

  • Effect of Temperature (Optional): If the compound is sparingly soluble or insoluble at room temperature, gently warm the mixture in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature, which can indicate suitability for recrystallization.

  • Documentation: Record the observations for each solvent tested.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, where solubility in various organic solvents is a critical parameter at each stage.

General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials reaction Chemical Reaction (e.g., Vilsmeier-Haack) start->reaction Solvent: DMF quench Reaction Quenching (e.g., with ice/water) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase (e.g., with Na2SO4) extraction->drying Solvent: DCM or EtOAc evaporation Solvent Evaporation drying->evaporation purification_method Purification (Recrystallization or Chromatography) evaporation->purification_method final_product Pure this compound purification_method->final_product Solvents: Ethanol/Water, Hexane/EtOAc

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction is a prominent method for the formylation of electron-rich heterocycles like pyrazoles to produce aldehydes such as this compound. The mechanism involves the formation of a Vilsmeier reagent, which then acts as the formylating agent.

Vilsmeier-Haack Reaction Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole cluster_hydrolysis Hydrolysis dmf DMF complex Initial Adduct poccl3 POCl3 vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) complex->vilsmeier_reagent Elimination attack Electrophilic Attack vilsmeier_reagent->attack pyrazole 3-methyl-1H-pyrazole pyrazole->attack iminium_intermediate Iminium Intermediate attack->iminium_intermediate hydrolysis Aqueous Work-up (H2O) iminium_intermediate->hydrolysis product This compound hydrolysis->product

Caption: A simplified diagram showing the formation of the Vilsmeier reagent and the subsequent formylation of a pyrazole ring.

References

Tautomeric Landscape of 3-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomerism in 3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates the structural and energetic aspects of the predominant annular tautomers, supported by a synthesis of theoretical and experimental data from analogous pyrazole systems. Detailed experimental and computational protocols are provided to facilitate further research and characterization of this and related molecules.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as a mixture of tautomers, primarily through the migration of a proton between the two ring nitrogen atoms. This phenomenon, known as annular tautomerism, can significantly influence the molecule's chemical reactivity, physical properties, biological activity, and intermolecular interactions.[1][2] The position of the tautomeric equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the surrounding environment (solvent, temperature, and solid-state packing).[3][4]

For an unsymmetrically substituted pyrazole like this compound, two principal annular tautomers are possible: This compound (Tautomer I) and 5-methyl-1H-pyrazole-4-carbaldehyde (Tautomer II).

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound is dictated by the electronic effects of the methyl and carbaldehyde substituents. The methyl group at position 3 is an electron-donating group, while the carbaldehyde group at position 4 is an electron-withdrawing group.

General principles derived from studies on substituted pyrazoles suggest that electron-donating groups tend to stabilize the tautomer where the substituent is at the C3 position (adjacent to the NH moiety), whereas electron-withdrawing groups favor the tautomer where the substituent is at the C5 position (adjacent to the sp2 nitrogen).[4][5]

In the case of this compound, the methyl group is at the 3-position and the carbaldehyde group is at the 4-position. The tautomeric equilibrium is between the proton residing on N1 (adjacent to the methyl-substituted carbon) or N2.

  • Tautomer I (this compound): The proton is on the N1 nitrogen.

  • Tautomer II (5-methyl-1H-pyrazole-4-carbaldehyde): The proton is on the N2 nitrogen, making the methyl group at the C5 position relative to the NH proton.

Theoretical calculations on similar systems have shown that the energy difference between such tautomers can be subtle and influenced by the computational model and solvent effects.[6][7] Based on the principle that electron-donating groups like methyl favor proximity to the NH group, Tautomer I is predicted to be the more stable form.[5]

Annular tautomeric equilibrium of this compound.

Quantitative Data

ParameterTautomer I (3-methyl)Tautomer II (5-methyl)Method/Reference
Relative Energy (ΔE, kJ/mol) 0 (More Stable)~ 0.6 - 10DFT (B3LYP/6-311++G(d,p))[2][8]
Gibbs Free Energy (ΔG, kJ/mol) 0Varies with conditionsDFT Calculations[7]
Predicted ¹H NMR (δ, ppm)
N-H~12-14~12-14General for Pyrazoles
C5-H~7.5-8.0-Predicted
C3-H-~7.5-8.0Predicted
CH₃~2.2-2.4~2.2-2.4Predicted
CHO~9.8-10.0~9.8-10.0Predicted
Predicted ¹³C NMR (δ, ppm)
C3~140-150~130-140General for Pyrazoles[9]
C5~130-140~140-150General for Pyrazoles[9]
C4~105-115~105-115General for Pyrazoles
IR Frequencies (cm⁻¹)
ν(N-H)~3100-3200 (broad)~3100-3200 (broad)H-bonded pyrazoles[10]
ν(C=O)~1670-1690~1670-1690Aldehydes

Note: NMR chemical shifts can be averaged in solution due to rapid tautomeric interconversion at room temperature. Low-temperature NMR may be required to resolve signals for individual tautomers.[11]

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to study tautomerism in solution.

  • Objective: To determine the tautomeric ratio in different solvents and at various temperatures.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in an NMR tube.

    • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at room temperature. Note the chemical shifts and multiplicities of the pyrazole ring proton, methyl protons, and aldehyde proton. Broadening of the N-H signal is expected.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the pyrazole ring carbons (C3, C4, C5). The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form.[9]

    • Low-Temperature NMR: To slow down the tautomeric interconversion, acquire ¹H and ¹³C NMR spectra at progressively lower temperatures (e.g., 273 K, 253 K, 233 K). The emergence of two distinct sets of signals corresponding to the two tautomers allows for their individual assignment and quantification by integration.[11]

    • Data Analysis: At low temperatures where distinct signals are observed, the tautomeric ratio can be calculated from the integration of corresponding signals in the ¹H NMR spectrum.

nmr_workflow start Prepare Sample (in deuterated solvent) acquire_rt Acquire NMR Spectra (¹H, ¹³C) at Room Temp start->acquire_rt analyze_rt Analyze Spectrum (Averaged signals?) acquire_rt->analyze_rt acquire_lt Acquire Low-Temp NMR analyze_rt->acquire_lt If averaged end Conclusion on Tautomeric Equilibrium analyze_rt->end If resolved analyze_lt Analyze Spectra (Resolved signals?) acquire_lt->analyze_lt quantify Quantify Tautomer Ratio (Integration) analyze_lt->quantify If resolved quantify->end

NMR workflow for tautomer analysis.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about functional groups and hydrogen bonding, which differs between monomeric and associated forms of pyrazoles.

  • Objective: To identify characteristic vibrational modes and assess intermolecular hydrogen bonding.

  • Protocol:

    • Sample Preparation: For solid-state analysis, use an ATR-FTIR spectrometer with the solid sample. For solution studies, prepare a solution in a suitable solvent (e.g., CCl₄, CH₂Cl₂) in an IR-transparent cell.

    • Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

    • Data Analysis:

      • N-H stretching region (3500-2500 cm⁻¹): In the solid state, a very broad band is expected due to strong intermolecular N-H···N hydrogen bonding.[10] In dilute solution, a sharper band corresponding to the free N-H stretch may be observed around 3400-3500 cm⁻¹.[8]

      • C=O stretching region (1700-1650 cm⁻¹): A strong band corresponding to the aldehyde carbonyl group should be present.

      • Fingerprint region (1600-600 cm⁻¹): Characteristic pyrazole ring vibrations can be identified, though assignment can be complex. Comparison with calculated spectra is beneficial.[2]

Density Functional Theory (DFT) Calculations

Computational chemistry is essential for predicting the relative stabilities and spectroscopic properties of tautomers.

  • Objective: To calculate the relative energies, optimized geometries, and theoretical vibrational and NMR spectra of the tautomers.

  • Protocol:

    • Structure Building: Build the 3D structures of both Tautomer I and Tautomer II.

    • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[5][6] This will provide the relative energies (ΔE and ΔG) and theoretical IR spectra. The absence of imaginary frequencies confirms a true energy minimum.

    • NMR Chemical Shift Calculation: Using the optimized geometries, calculate the NMR chemical shifts (¹H and ¹³C) using the GIAO (Gauge-Including Atomic Orbital) method.

    • Solvent Effects: To model solution-phase behavior, incorporate a solvent continuum model (e.g., PCM, SMD) in the calculations.[12]

    • Data Analysis: Compare the calculated relative energies to predict the dominant tautomer. Compare the calculated IR and NMR spectra with experimental data to aid in the assignment of signals to specific tautomers.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with Tautomer I (this compound) predicted to be the more stable form due to the electron-donating nature of the methyl group. The equilibrium is, however, dynamic and sensitive to environmental factors. A combined approach of high-level computational studies and multi-technique spectroscopic analysis, particularly low-temperature NMR, is essential for a comprehensive understanding of this tautomeric system. The protocols outlined in this guide provide a robust framework for researchers to investigate and characterize the tautomeric landscape of this and other substituted pyrazoles, aiding in the rational design of new molecules for pharmaceutical and material applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole aldehydes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a formyl (-CHO) group, these molecules serve as highly versatile synthetic intermediates. Their unique structural framework allows for diverse functionalization, making them crucial building blocks in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The pyrazole nucleus is a privileged scaffold found in numerous approved drugs, and the aldehyde functionality provides a reactive handle for constructing more complex molecular architectures with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of pyrazole aldehydes, their synthesis, and their applications.

Physical Properties

The physical properties of pyrazole aldehydes can vary significantly based on the substitution pattern on the pyrazole ring. The parent compound, 1H-pyrazole-4-carbaldehyde, is typically a yellowish-brown or off-white solid.[1] Substituents can influence melting point, solubility, and spectroscopic characteristics.

Physical Constants

Quantitative data for several representative pyrazole aldehydes are summarized below for easy comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting Point (°C)
1H-Pyrazole-4-carbaldehydeC₄H₄N₂O96.09Yellowish-brown solid145-148
1-Methyl-1H-pyrazole-4-carbaldehydeC₅H₆N₂O110.11--
1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehydeC₁₇H₁₄N₂O262.31Yellow Solid106-108[4]
5-Chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehydeC₁₁H₉ClN₂O220.66-112-114
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehydeC₇H₁₀N₂O138.17-53-55
Spectroscopic Properties

Spectroscopic analysis is essential for the characterization of pyrazole aldehydes. The key identifying features in ¹H NMR, ¹³C NMR, and IR spectroscopy are outlined below.

¹H and ¹³C NMR Spectroscopy: The chemical shifts are highly dependent on the substituents and the solvent used. However, characteristic signals can be identified. The aldehydic proton typically appears as a singlet far downfield in the ¹H NMR spectrum, usually between δ 9.5 and 10.5 ppm. The pyrazole ring protons appear in the aromatic region (δ 7.0-9.0 ppm), and the aldehydic carbon gives a characteristic signal in the ¹³C NMR spectrum between δ 180 and 195 ppm.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
1H-Pyrazole-4-carbaldehyde (in DMSO-d₆)~9.8 (s, 1H, -CHO), ~8.3 (s, 1H, pyrazole-H), ~8.1 (s, 1H, pyrazole-H)~185.5 (CHO), ~141.0 (C), ~133.0 (C), ~120.0 (C)
1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde (in DMSO-d₆)9.9 (s, 1H, -CHO), 9.1 (s, 1H, pyrazole-H5), 7.3-8.0 (m, 9H, Ar-H), 2.4 (s, 3H, -CH₃)[4]~186.0 (CHO), ~153.0 (C), ~140.0 (C), ~138.0 (C), ~130.0-120.0 (Ar-C), ~21.0 (CH₃)
5-Chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde (in DMSO-d₆)9.7 (s, 1H, –CH=N–), 7.2-7.4 (m, 5H, Ar-H), 2.35 (s, 3H, CH₃-pyrazole)[5]~160.0 (C=N), ~149.0 (C), ~145.2 (C), ~133.3 (C-Cl), ~128.3 (C), ~122.8 (C), ~114.5 (C), ~13.7 (CH₃)[5]

Infrared (IR) Spectroscopy: The most prominent absorption band for pyrazole aldehydes is the strong C=O stretch of the aldehyde group, which typically appears in the range of 1670-1700 cm⁻¹. Other characteristic bands include the N-H stretch (for N-unsubstituted pyrazoles) around 3100-3400 cm⁻¹ and C=N and C=C stretching vibrations of the aromatic ring between 1400 and 1600 cm⁻¹.[6]

Chemical Properties and Reactivity

Pyrazole aldehydes exhibit dual reactivity, with reactions possible at both the heterocyclic ring and the aldehyde functional group.

  • Reactivity of the Pyrazole Ring : The pyrazole ring is aromatic and generally stable to oxidation and reduction.[7] The two nitrogen atoms influence the electron density of the ring carbons. The C4 position is electron-rich and thus highly susceptible to electrophilic substitution reactions, such as nitration, halogenation, and, most importantly for synthesis, formylation.[7]

  • Reactivity of the Aldehyde Group : The formyl group displays typical aldehyde chemistry. It can be:

    • Oxidized to a carboxylic acid using standard oxidizing agents.

    • Reduced to a primary alcohol (pyrazolyl-methanol) using reducing agents like sodium borohydride (NaBH₄).[3]

    • Undergo condensation reactions with primary amines to form Schiff bases (imines).[5][8]

    • Act as an electrophile in nucleophilic addition reactions , such as the Wittig reaction or aldol-type condensations.

The following diagram illustrates the principal sites of reactivity on a substituted pyrazole aldehyde.

G cluster_main Pyrazole Aldehyde Reactivity P      R¹      | N-N //  \nC--C==C-CHO |   | _R³  R⁵ ring Ring Reactivity aldehyde Aldehyde Reactivity ring_rxn Electrophilic Substitution (at C4) ring->ring_rxn aldehyde_rxn1 Oxidation to -COOH aldehyde->aldehyde_rxn1 aldehyde_rxn2 Reduction to -CH₂OH aldehyde->aldehyde_rxn2 aldehyde_rxn3 Condensation to Schiff Base aldehyde->aldehyde_rxn3 ring_rxn:e->P:w aldehyde_rxn3:w->P:e G start Hydrazone Precursor step1 Electrophilic Attack & Cyclization start->step1 reagent Vilsmeier Reagent (DMF/POCl₃) reagent->step1 intermediate Cyclized Intermediate step1->intermediate step2 Hydrolysis intermediate->step2 product Pyrazole-4-carbaldehyde step2->product G start Pyrazole-4-carbaldehyde step1 Condensation start->step1 amine Primary Amine (R-NH₂) amine->step1 schiff Schiff Base Intermediate step1->schiff step2 Further Cyclization or Modification schiff->step2 product Biologically Active Fused Heterocycles (e.g., Pyrazolopyridines) step2->product

References

The Pyrazole Scaffold: A Cornerstone of Modern Therapeutics and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged" structure in the fields of medicinal chemistry and agrochemical research.[1][2][3] Its remarkable versatility, synthetic accessibility, and ability to engage in a wide range of biological interactions have cemented its importance in the development of numerous commercially successful drugs and crop protection agents.[4][5][6] This technical guide provides a comprehensive overview of the biological significance of the pyrazole core, complete with quantitative data on its derivatives, detailed experimental protocols for assessing their activity, and visual representations of key signaling pathways they modulate.

A Privileged Scaffold in Drug Discovery

The pyrazole moiety is a cornerstone of many FDA-approved drugs, demonstrating its broad therapeutic applicability.[3][5][7] Its derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][8][9][10] The structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for rational drug design.[11][12]

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their potent anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes.[13][14] Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, is a widely used nonsteroidal anti-inflammatory drug (NSAID) for the treatment of arthritis and pain.[4][13] The pyrazole scaffold has been extensively explored to develop other anti-inflammatory agents targeting various inflammatory mediators.[15]

Anticancer Activity

In oncology, the pyrazole scaffold is a key component of numerous targeted therapies, particularly protein kinase inhibitors.[2][16] Several FDA-approved anticancer drugs, including Ibrutinib, Ruxolitinib, and Axitinib, feature a pyrazole core and have demonstrated significant clinical efficacy in treating various cancers.[5][17] These compounds often target kinases involved in critical signaling pathways that drive tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus kinases (JAKs).[18][19][20]

Antimicrobial and Neuroprotective Potential

Beyond inflammation and cancer, pyrazole derivatives have shown promise as antimicrobial and neuroprotective agents.[9][10][21] Researchers have synthesized novel pyrazole-containing compounds with significant activity against various bacterial and fungal strains.[22][23][24] In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, pyrazole-based compounds are being investigated for their ability to inhibit key enzymes such as acetylcholinesterase and monoamine oxidase B.[11][25][26]

Pyrazole in Agrochemicals

The versatility of the pyrazole scaffold extends to agriculture, where its derivatives are used as potent herbicides, fungicides, and insecticides.[6][27][28] These compounds often exhibit novel modes of action, providing effective solutions for crop protection.[27][29] For instance, pyrazole-based fungicides frequently act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[6] Pyrazole insecticides can target the nervous system or energy metabolism of pests.[6]

Quantitative Data on Pyrazole Derivatives

The following tables summarize the biological activities of representative pyrazole derivatives from the scientific literature, providing a comparative reference for researchers.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound/ReferenceTarget Kinase(s)Cell LineAntiproliferative IC50 (µM)Kinase Inhibitory IC50 (nM)
Compound 89a[1]AngiogenesisMCF-726 ± 2.212 (anti-angiogenic)
Compound 89b[1]AngiogenesisHeLa37 ± 2.625 ± 1.4 (anti-angiogenic)
Compound 37[16]Not SpecifiedMCF75.21Not Specified
Compound 59[16]DNAHepG22Not Specified
Compound 88[1]Not SpecifiedHL60, K56214-18 (GI50)Not Specified
Compound 29[30]CDK2MCF7, HepG2, A549, Caco217.12, 10.05, 29.95, 25.24Not Specified
Compound 41[30]PI3K/AKTMCF7, HepG21.937 (µg/mL), 3.695 (µg/mL)Not Specified
Compound 42[30]PI3K/AKTHCT1162.914 (µg/mL)Not Specified
Compound 43[30]PI3 KinaseMCF70.25Not Specified
Compound 48[30]Haspin KinaseHCT116, HeLa1.7, 3.6>90% inhibition at 100 nM
Compound 3[18]EGFRHEPG24.070.06 (µM)
Compound 9[18]VEGFR-2HEPG2Not Specified0.22 (µM)
Compound 12[18]EGFR, VEGFR-2HEPG20.71EGFR: >100 (µM), VEGFR-2: 0.45 (µM)

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound/ReferenceTarget(s)In Vitro AssayIC50 (µM)In Vivo Model% Inhibition
Compound 129[1]COX-2COX-2 Inhibition0.26Not SpecifiedNot Specified
Celecoxib[1]COX-2COX-2 Inhibition0.28Not SpecifiedNot Specified
Compound 115[1]IL-6IL-6 Inhibition42% inhibition at 10 µMNot SpecifiedNot Specified
Compound 2g[13]LipoxygenaseLOX Inhibition80Not SpecifiedNot Specified
Compound 189(a)[14]COX-2COX-2 Inhibition0.03943Carrageenan-induced paw edemaSuperior to celecoxib
Compound 189(c)[14]COX-2COX-2 Inhibition0.03873Carrageenan-induced paw edemaSuperior to celecoxib
Compound 187[14]COX-1/2, TNF-αNot SpecifiedNot SpecifiedCarrageenan-induced paw edema80.63% at 4h

Key Signaling Pathways Modulated by Pyrazole Derivatives

Pyrazole-based inhibitors often target key nodes in cellular signaling pathways that are dysregulated in disease. The following diagrams, generated using the DOT language for Graphviz, illustrate two such critical pathways in cancer: the EGFR and JAK/STAT signaling cascades.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt->Proliferation Inhibitor Pyrazole-based EGFR Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the point of inhibition by pyrazole-based compounds.

JAK_STAT_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Activates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: JAK/STAT signaling pathway illustrating inhibition by pyrazole-based drugs.

Detailed Experimental Protocols

This section provides standardized methodologies for key in vitro and in vivo assays commonly used to evaluate the biological activity of pyrazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[31]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[31] The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[31]

    • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[31]

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[31]

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[31]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[2][5][13]

  • Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of the pyrazole compound is measured by the reduction in substrate phosphorylation.[2]

  • Procedure:

    • Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable substrate (e.g., a peptide), ATP, and the pyrazole inhibitor at various concentrations in a kinase assay buffer.[9]

    • Kinase Reaction: In a 96- or 384-well plate, combine the kinase and the inhibitor and pre-incubate to allow for binding. Initiate the reaction by adding the ATP and substrate mixture.[13][14]

    • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.[9]

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or TR-FRET.[5][8][14]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration compared to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[10][22][32]

  • Principle: The injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling).[32] The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.

  • Procedure:

    • Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole derivative.[22]

    • Compound Administration: Administer the test compound and the standard drug (usually orally or intraperitoneally) at a set time before the carrageenan injection.[10]

    • Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[32]

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][4][21]

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the pyrazole compound in a liquid or solid growth medium.[16]

  • Procedure (Broth Microdilution Method):

    • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[1]

    • Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[4]

    • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[4]

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

    • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in both medicinal chemistry and agrochemical science. Its inherent structural and electronic properties, coupled with the relative ease of its synthesis and derivatization, ensure its continued prominence in the quest for novel and effective therapeutic and crop protection agents. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the vast potential of this remarkable heterocyclic system. By leveraging this information, scientists can more effectively design, synthesize, and evaluate new pyrazole-based compounds with enhanced biological activity and improved therapeutic or agricultural profiles.

References

Unlocking the Therapeutic Potential of 3-Methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining the significant potential of 3-methyl-1H-pyrazole-4-carbaldehyde as a versatile building block in medicinal chemistry. The document details its synthesis, derivatization, and the pharmacological activities of its analogues, highlighting promising avenues for future research and development in anticancer, antimicrobial, and anti-inflammatory therapies.

Core Compound Profile

IUPAC Name: this compound Molecular Formula: C₅H₆N₂O Molecular Weight: 110.11 g/mol CAS Number: 112758-40-4

This compound is a pivotal intermediate, featuring a reactive aldehyde group on a stable pyrazole ring. This unique structure allows for extensive chemical modification, leading to a diverse library of compounds with significant therapeutic potential.[1]

Synthesis of the Core Scaffold

The primary and most efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[2][3][4] This reaction introduces a formyl group (-CHO) onto the electron-rich C4 position of the 3-methylpyrazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylpyrazole

A detailed protocol for the Vilsmeier-Haack formylation of 3-methylpyrazole is as follows:

  • Preparation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is prepared in situ.[2] To an ice-cold solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) (typically 1.2 equivalents) is added dropwise, ensuring the temperature is maintained between 0-10 °C.[2] This reaction is exothermic and must be conducted under anhydrous conditions to prevent reagent decomposition.[2]

  • Formylation Reaction: 3-Methylpyrazole (1.0 equivalent) is dissolved in a minimal amount of an anhydrous solvent like dichloromethane (DCM) or DMF.[2] This solution is then added dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[2]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed, which typically takes 2-4 hours.[2] For less reactive pyrazole derivatives, gentle heating (e.g., to 70-80 °C) may be required.[2]

  • Work-up: The reaction mixture is carefully poured onto a vigorously stirred mixture of crushed ice and water to quench the reaction.[2] The resulting mixture is then neutralized with a base, such as sodium bicarbonate.

  • Purification: The crude product is isolated and can be purified by crystallization from a suitable solvent, such as absolute alcohol.

Vilsmeier_Haack_Synthesis DMF DMF (N,N-dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl₃ (Phosphorus oxychloride) POCl3->Vilsmeier_Reagent Intermediate Electrophilic Aromatic Substitution Intermediate Vilsmeier_Reagent->Intermediate Methylpyrazole 3-Methylpyrazole Methylpyrazole->Intermediate Reaction Product_Iminium Iminium Salt Intermediate->Product_Iminium Formylation Product_Final This compound Product_Iminium->Product_Final Work-up H2O H₂O (Hydrolysis) H2O->Product_Final Anticancer_Pathways Pyrazole_Derivatives Pyrazole Derivatives PI3K PI3K Pyrazole_Derivatives->PI3K Inhibition CDK2 CDK2 Pyrazole_Derivatives->CDK2 Inhibition EGFR_VEGFR2 EGFR/VEGFR-2 Pyrazole_Derivatives->EGFR_VEGFR2 Inhibition DNA DNA Minor Groove Pyrazole_Derivatives->DNA Binding Cell_Growth Cell Growth & Survival PI3K->Cell_Growth Apoptosis Apoptosis PI3K->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Angiogenesis Angiogenesis EGFR_VEGFR2->Angiogenesis DNA->Apoptosis Induces Schiff_Base_Synthesis Pyrazole_Aldehyde This compound Schiff_Base Pyrazole-based Schiff Base Pyrazole_Aldehyde->Schiff_Base + Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Schiff_Base H2O H₂O Schiff_Base->H2O - (byproduct)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This application note provides a detailed protocol for the synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development, utilizing this reaction. The formylation occurs regioselectively at the C4 position of the pyrazole ring.[1]

Reaction Principle

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the work-up yields the desired aldehyde.[3]

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of pyrazoles.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
3-Methyl-1H-pyrazoleReagentPlus®, 99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) solution--
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Anhydrous-
Crushed Ice--
Round-bottom flask--
Dropping funnel--
Magnetic stirrer--
Ice bath--
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck

Equipment:

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Fume hood

Procedure:

1. Preparation of the Vilsmeier Reagent: a. In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). b. Cool the flask in an ice bath to 0-5 °C. c. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. Ensure the temperature is maintained below 10 °C during the addition as the reaction is exothermic.[1] d. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent, which appears as a viscous, white salt.[4]

2. Formylation Reaction: a. Dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.[1] b. Add the solution of 3-methyl-1H-pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1] c. After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it to 70-80 °C.[1] d. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]

3. Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1] c. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1] d. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).[1] e. Combine the organic layers and wash with brine (2 x 30 mL). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1] g. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Safety Precautions:

  • The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.[1]

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • The Vilsmeier reagent is moisture-sensitive.[1]

  • The quenching of the reaction mixture with ice is exothermic and should be done slowly and carefully.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆N₂O[5]
Molecular Weight110.11 g/mol [5][6]
AppearanceSolid[6]
Melting Point105-110 °C[6]
CAS Number112758-40-4[5]

Table 2: Typical Reaction Parameters and Expected Yield

ParameterValueNotes
Molar Ratio (Pyrazole:POCl₃:DMF)1 : 1.2 : 3An excess of DMF is often used as a solvent.
Reaction Temperature70-80 °CHigher temperatures (up to 120 °C) may be required for less reactive substrates.[7][8]
Reaction Time2-4 hoursMonitor by TLC for completion.
Expected Yield~55%Based on formylation of a similarly substituted pyrazole.[7] Yields can vary based on reaction scale and purity of reagents.

Visualizations

Reaction Mechanism:

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of 3-Methyl-1H-pyrazole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrazole 3-Methyl-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (Work-up)

Caption: Mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.

Experimental Workflow:

Experimental_Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) B 2. Add 3-Methyl-1H-pyrazole solution at 0-5 °C A->B C 3. Heat reaction mixture to 70-80 °C B->C D 4. Monitor reaction by TLC C->D E 5. Quench with ice-water D->E Reaction complete F 6. Neutralize with NaHCO₃ E->F G 7. Extract with organic solvent F->G H 8. Dry and concentrate G->H I 9. Purify product H->I

Caption: Step-by-step workflow for the synthesis of this compound.

References

Detailed Protocol for Vilsmeier-Haack Formylation of Pyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of pyrazoles, a crucial reaction in synthetic organic chemistry for the preparation of 4-formylpyrazole derivatives. These derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials.

Introduction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1] In the context of pyrazole chemistry, this reaction is highly effective for the regioselective formylation at the C4 position of the pyrazole ring, yielding pyrazole-4-carbaldehydes. The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). The resulting pyrazole-4-carbaldehydes are versatile building blocks for further chemical transformations.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring attacks the electrophilic Vilsmeier reagent, forming an iminium salt intermediate.

  • Hydrolysis: Subsequent aqueous work-up hydrolyzes the iminium salt to yield the final pyrazole-4-carbaldehyde.

Experimental Protocols

This section details two common protocols for the Vilsmeier-Haack formylation of pyrazoles: direct formylation of a pyrazole substrate and formylation starting from a hydrazone precursor.

Protocol 1: Formylation of a Substituted Pyrazole

This protocol is suitable for pyrazoles that are sufficiently electron-rich to undergo direct formylation.

Materials:

  • Substituted pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous (optional, as solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3-10 equivalents).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add POCl₃ (1.5-3 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. The mixture will become viscous and may solidify.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes.

  • Formylation Reaction:

    • Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like DCM or DCE.

    • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, the reaction mixture is typically stirred at room temperature or heated to a temperature ranging from 60 °C to 120 °C. The optimal temperature and reaction time depend on the reactivity of the pyrazole substrate and should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[2][3][4]

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a fume hood.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system to afford the pure pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of 4-Formylpyrazoles from Hydrazones

This alternative method involves the reaction of a hydrazone with the Vilsmeier reagent, which leads to in situ cyclization and formylation to yield the 4-formylpyrazole.[1][5]

Materials:

  • Hydrazone of an appropriate ketone or aldehyde

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware as listed in Protocol 1.

Procedure:

  • Vilsmeier Reagent Preparation:

    • Prepare the Vilsmeier reagent as described in Protocol 1, Step 1.

  • Cyclization and Formylation Reaction:

    • Add the hydrazone (1 equivalent), either neat or dissolved in a minimal amount of anhydrous DMF, portion-wise or dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, stir the reaction mixture at room temperature for a short period (e.g., 30 minutes) and then heat to a temperature typically between 70 °C and 90 °C.

    • Monitor the reaction progress by TLC until the starting hydrazone is consumed.

  • Work-up and Purification:

    • Follow the work-up and purification procedure as described in Protocol 1, Step 3.

Data Presentation: Yields of Vilsmeier-Haack Formylation of Various Pyrazoles

The following table summarizes the reaction conditions and yields for the formylation of different pyrazole substrates, providing a useful reference for researchers.

EntryPyrazole SubstrateReagents and ConditionsProductYield (%)Reference
11-Methyl-3-propyl-5-chloro-1H-pyrazoleDMF (5 eq.), POCl₃ (2 eq.), 120 °C, 2 h5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde55[2][4]
21-Benzyl-3-propyl-5-chloro-1H-pyrazoleDMF (5 eq.), POCl₃ (2 eq.), 120 °C, 2 h1-Benzyl-5-chloro-3-propyl-1H-pyrazole-4-carbaldehyde65[2][4]
35-Chloro-1-(2-hydroxyethyl)-3-propyl-1H-pyrazoleDMF (5 eq.), POCl₃ (2 eq.), 120 °C, 8 h5-Chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde58[2][4]
45-Chloro-1,3-diphenyl-1H-pyrazoleDMF (5 eq.), POCl₃ (2 eq.), 120 °C, 2 h5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde67[2][4]
5N-Alkyl-3,5-dimethyl-1H-pyrazolesDMF, POCl₃N-Alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydeGood[6]
6Acetophenone PhenylhydrazoneDMF, POCl₃, 70-80 °C1,3-Diphenyl-1H-pyrazole-4-carbaldehydeGood[5]
7(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazineDMF, POCl₃, 0 °C to reflux, 6 h3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeExcellent[7]

Mandatory Visualizations

Reaction Mechanism Diagram

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation of Pyrazoles: Reaction Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Substitution and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt + Vilsmeier Reagent Product 4-Formylpyrazole Iminium_Salt->Product H₂O (Work-up)

Caption: Reaction mechanism of Vilsmeier-Haack formylation.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Vilsmeier-Haack Formylation of Pyrazoles start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) start->reagent_prep add_pyrazole Add Pyrazole Substrate (dropwise at 0-5 °C) reagent_prep->add_pyrazole reaction Heat Reaction Mixture (Monitor by TLC) add_pyrazole->reaction workup Aqueous Work-up (Ice water, Neutralization) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Drying, Concentration, and Purification (Column Chromatography or Recrystallization) extraction->purification end Pure 4-Formylpyrazole purification->end

Caption: Experimental workflow for pyrazole formylation.

Safety Precautions

  • The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried before use and the reaction is carried out under anhydrous conditions.

  • The quenching of the reaction mixture with ice water is a highly exothermic process. Perform this step slowly and with vigorous stirring to control the temperature.

By following these detailed protocols and safety guidelines, researchers can effectively and safely perform the Vilsmeier-Haack formylation of pyrazoles to generate valuable building blocks for their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various synthetic routes to 3-methyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The presented methods include the conventional Vilsmeier-Haack formylation and alternative pathways involving the oxidation of a corresponding alcohol and the reduction of a carboxylic acid derivative.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its pyrazole core and reactive aldehyde functionality allow for diverse chemical modifications, leading to compounds with potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents. The selection of a synthetic route can significantly impact yield, purity, scalability, and environmental footprint. This document outlines three distinct and reliable methods for the preparation of this important synthon.

Comparative Summary of Synthetic Routes

Synthetic Route Starting Material Key Reagents Typical Yield Reaction Time Advantages Disadvantages
Route 1: Vilsmeier-Haack Formylation 3-Methyl-1H-pyrazolePOCl₃, DMF70-85%2-4 hoursHigh yield, well-established, one-pot reactionUse of hazardous reagents (POCl₃), exothermic reaction requires careful temperature control
Route 2: Oxidation of Alcohol (3-Methyl-1H-pyrazol-4-yl)methanolMnO₂~80% (for analogs)24-72 hoursMilder conditions, avoids phosphorus oxychlorideRequires synthesis of the starting alcohol, longer reaction times
Route 3: Reduction of Carboxylic Acid Derivative Ethyl 3-methyl-1H-pyrazole-4-carboxylateLiAlH₄ (for alcohol), then oxidation; or Pd-BaSO₄ (for acid chloride)Good (multi-step)Multi-stepAvoids Vilsmeier-Haack reagentsMulti-step process, potential for over-reduction

Route 1: Vilsmeier-Haack Formylation of 3-Methyl-1H-pyrazole

This is the most common and direct method for the synthesis of this compound. The reaction involves the electrophilic substitution of a formyl group onto the electron-rich pyrazole ring using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Experimental Protocol

Materials:

  • 3-Methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional)

  • Crushed ice

  • Sodium hydroxide (NaOH) solution, dilute

  • Ethyl acetate

  • Brine

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a fume hood. Neutralize the aqueous solution with a dilute sodium hydroxide solution to a pH of 7-8.

  • Extraction and Purification: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Diagram of Workflow

Vilsmeier_Haack_Formylation cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Start_Material 3-Methyl-1H-pyrazole Start_Material->Reaction_Mixture 0-5 °C to 70 °C Quenching Quenching (Ice/Water) Reaction_Mixture->Quenching Extraction Extraction (EtOAc) Quenching->Extraction Purification Purification Extraction->Purification Product 3-Methyl-1H-pyrazole- 4-carbaldehyde Purification->Product Oxidation_Route cluster_precursor Precursor Synthesis cluster_oxidation Oxidation Ester Ethyl 3-methyl-1H-pyrazole- 4-carboxylate Reduction Reduction (LiAlH₄, THF) Ester->Reduction Alcohol (3-Methyl-1H-pyrazol-4-yl)methanol Reduction->Alcohol Oxidation_Step Oxidation (MnO₂, DCM) Alcohol->Oxidation_Step Product 3-Methyl-1H-pyrazole- 4-carbaldehyde Oxidation_Step->Product Reduction_Route cluster_acid_synth Carboxylic Acid Synthesis cluster_reduction Reduction to Aldehyde Ester Ethyl 3-methyl-1H-pyrazole- 4-carboxylate Hydrolysis Hydrolysis (NaOH, EtOH/H₂O) Ester->Hydrolysis Carboxylic_Acid 3-Methyl-1H-pyrazole- 4-carboxylic Acid Hydrolysis->Carboxylic_Acid Acid_Chloride_Formation Acid Chloride Formation (SOCl₂) Carboxylic_Acid->Acid_Chloride_Formation Acid_Chloride Acid Chloride Intermediate Acid_Chloride_Formation->Acid_Chloride Rosenmund_Reduction Rosenmund Reduction (H₂, Pd/BaSO₄, Xylene) Acid_Chloride->Rosenmund_Reduction Product 3-Methyl-1H-pyrazole- 4-carbaldehyde Rosenmund_Reduction->Product

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions involving pyrazole derivatives. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of substituted pyrazoles, which are key structural motifs in many pharmaceutical agents and functional materials.

The Suzuki-Miyaura reaction facilitates the coupling of a pyrazole halide (typically a bromo- or chloro-pyrazole) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The versatility of this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents onto the pyrazole core.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Pyrazole-Halide Pyrazole-X (X = Br, Cl) Coupled_Product Pyrazole-R Pyrazole-Halide->Coupled_Product Suzuki-Miyaura Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Coupled_Product Catalyst Pd Catalyst Base

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction with pyrazole derivatives.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions in the Suzuki-Miyaura coupling of pyrazoles. The following tables summarize the performance of various catalytic systems for the coupling of different pyrazole substrates with arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid
Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)90685-95[1]
XPhos Pd G2 / XPhosK₂CO₃EtOH/H₂OMW (120°C)0.3390[2]
Pyridine-Pyrazole/Pd(II)KOHEtOH/H₂O (1:1)MW (120°C)0.0392[1][3]
P1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O (4:1)1002461-86[4]
Table 2: Suzuki-Miyaura Coupling of 3-Bromopyrazoles with Arylboronic Acids
Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
P1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O (4:1)10024Good to very good[4]
XPhos Pd G2 / XPhosK₂CO₃THF8016Low (3-41)[5]
PdCl₂(PPh₃)₂Na₂CO₃Dioxane110-Moderate[6][7]

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for two common and effective methods for the Suzuki-Miyaura cross-coupling of pyrazole derivatives.

Protocol 1: Conventional Heating with Pd(PPh₃)₄

This protocol is a robust and widely used method for the coupling of 4-bromopyrazoles with arylboronic acids.[1]

Materials:

  • 4-Bromopyrazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water to the reaction tube via syringe.

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.

Protocol 2: Microwave-Assisted Suzuki Coupling using a Pyridine-Pyrazole/Pd(II) Catalyst

This protocol offers a rapid and efficient method for the Suzuki coupling, particularly suitable for high-throughput synthesis and library generation.[1][3]

Materials:

  • Aryl halide (e.g., 4-bromo-1H-pyrazole) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pyridine-Pyrazole/Pd(II) complex (0.001 mmol, 0.1 mol%)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Ethanol (1 mL)

  • Water (1 mL)

  • 10 mL microwave vial with a Teflon septum

Procedure:

  • In a 10 mL microwave vial, combine the aryl halide, phenylboronic acid, the palladium complex, and the base.

  • Add ethanol and water to the vial and cap it securely.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture with a power of 60 W, and ramp the temperature to 120 °C. Hold the reaction at 120 °C for 2 minutes.

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle for Pyrazole Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Pyrazole-X pdi_complex Pyrazole-Pd(II)-X(L)₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R-B(OH)₂ pdii_r_complex Pyrazole-Pd(II)-R(L)₂ transmetalation->pdii_r_complex reductive_elimination Reductive Elimination pdii_r_complex->reductive_elimination reductive_elimination->pd0 releases Product product Pyrazole-R reductive_elimination->product reagents Pyrazole-X + R-B(OH)₂ base Base [B(OH)₃X]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Pyrazole Suzuki-Miyaura Coupling

This diagram outlines the general experimental workflow from reaction setup to product isolation.

Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reaction Heating (Conventional or Microwave) inert->reaction workup Aqueous Workup (Extraction) reaction->workup drying Drying Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Isolated Product purification->product

Caption: A general experimental workflow for Suzuki-Miyaura coupling of pyrazoles.

References

Application Notes and Protocols for the Multicomponent Synthesis of Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the synthesis of bioactive pyrazole derivatives using multicomponent reactions (MCRs). Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Multicomponent reactions offer an efficient and atom-economical approach to generate molecular diversity for drug discovery pipelines.

I. Synthesis of Dihydropyrano[2,3-c]pyrazoles via Four-Component Reaction

Dihydropyrano[2,3-c]pyrazoles are a prominent class of fused heterocyclic compounds exhibiting a wide range of biological activities. The following protocol outlines a green and efficient one-pot, four-component synthesis.

Experimental Protocol

General Procedure for the Synthesis of 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (2 mmol) and hydrazine hydrate (2 mmol) in 10 mL of water.

  • Stir the mixture at room temperature for 10 minutes.

  • Sequentially add the respective aromatic aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of taurine (10 mol%).[1]

  • Heat the reaction mixture to 80°C and stir for 2 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with hot water.

  • Recrystallize the crude product from ethanol to afford the pure 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[2]

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Quantitative Data Summary
EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeTaurineWater292[2]
24-ChlorobenzaldehydeTaurineWater290[2]
34-MethoxybenzaldehydeTaurineWater295[2]
44-NitrobenzaldehydeTaurineWater2.588[2]
5BenzaldehydePiperidineWater0.3393[2]
64-HydroxybenzaldehydeSodium BenzoateWater694[4]

Experimental Workflow

G cluster_reagents Reagents cluster_process Reaction Process cluster_output Output A Ethyl Acetoacetate P1 Mix Ethyl Acetoacetate and Hydrazine Hydrate in Water A->P1 B Hydrazine Hydrate B->P1 C Aromatic Aldehyde P2 Add Aldehyde, Malononitrile, and Taurine C->P2 D Malononitrile D->P2 E Taurine (Catalyst) E->P2 P1->P2 P3 Heat at 80°C for 2h P2->P3 P4 Cool to Room Temperature P3->P4 P5 Filter Precipitate P4->P5 P6 Recrystallize from Ethanol P5->P6 O1 Pure Dihydropyrano[2,3-c]pyrazole P6->O1

Workflow for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

II. Synthesis of 1,3,5-Trisubstituted Pyrazoles via Three-Component Reaction

1,3,5-Trisubstituted pyrazoles are another important class of bioactive molecules. The following protocol describes a regioselective one-pot synthesis.

Experimental Protocol

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles:

  • To a solution of N-alkylated tosylhydrazone (0.2 mmol) and a terminal alkyne (0.18 mmol) in pyridine (1 mL), add t-BuOK (0.4 mmol) and 18-crown-6 (0.04 mmol).[5][6]

  • Stir the reaction mixture at 80°C for 12 hours.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure 1,3,5-trisubstituted pyrazole.[5]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary
EntryN-Alkylated TosylhydrazoneTerminal AlkyneBaseSolventTime (h)Yield (%)Reference
1Benzaldehyde N-methyl tosylhydrazonePhenylacetylenet-BuOKPyridine1285[5][6]
24-Chlorobenzaldehyde N-methyl tosylhydrazonePhenylacetylenet-BuOKPyridine1282[5]
34-Methoxybenzaldehyde N-methyl tosylhydrazonePhenylacetylenet-BuOKPyridine1288[5]
4Benzaldehyde N-methyl tosylhydrazone1-Octynet-BuOKPyridine1275[5]
5Benzaldehyde N-benzyl tosylhydrazonePhenylacetylenet-BuOKPyridine1280[5]

III. Bioactivity and Signaling Pathways of Pyrazole Derivatives

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Several pyrazole derivatives have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]

The canonical NF-κB pathway is activated by various stimuli, including lipopolysaccharides (LPS), which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8] This allows the NF-κB heterodimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain pyrazole derivatives have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory responses.[7][8]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_bound IκBα-NF-κB (inactive) IKK->NFkB_bound targets NFkB NF-κB (p50/p65) IkBa->NFkB_bound Nucleus Nucleus NFkB->Nucleus translocates NFkB->NFkB_bound ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatoryGenes activates Pyrazole Pyrazole Derivative Pyrazole->IKK inhibits NFkB_bound->NFkB releases

Inhibition of the NF-κB signaling pathway by pyrazole derivatives.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[9][10] Pyrazole derivatives have emerged as promising inhibitors of this pathway.[11][12]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 serves as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and activate mTORC1, a key downstream effector that promotes protein synthesis and cell growth. Some pyrazole derivatives have been shown to act as ATP-competitive inhibitors of PI3K, thereby blocking the entire downstream signaling cascade and inducing apoptosis in cancer cells.[10]

G GF Growth Factor RTK RTK GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Pyrazole Pyrazole Derivative Pyrazole->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazole derivatives.

References

Application Notes and Protocols for the Use of 3-Methyl-1H-pyrazole-4-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from 3-methyl-1H-pyrazole-4-carbaldehyde. This versatile building block is a key component in the generation of various heterocyclic scaffolds, most notably pyrazolo[3,4-d]pyrimidines, which are recognized as potent inhibitors of a range of protein kinases implicated in cancer and other diseases.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many clinically approved kinase inhibitors. This compound is a readily accessible synthetic intermediate that serves as a valuable precursor for constructing diverse libraries of pyrazole-based compounds. Its aldehyde functionality allows for a variety of chemical transformations, including condensations and multi-component reactions, to build the complex heterocyclic systems necessary for potent and selective kinase inhibition.

Key Applications
  • Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds: this compound is a key starting material for the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and act as ATP-competitive kinase inhibitors.

  • Targeting Various Kinase Families: Kinase inhibitors derived from this pyrazole derivative have shown activity against a range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases.

  • Structure-Activity Relationship (SAR) Studies: The straightforward derivatization of the pyrazole and the appended heterocyclic rings allows for systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the formylation of 3-methyl-1H-pyrazole to yield the target carbaldehyde.

Materials:

  • 3-Methyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-methyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

This protocol outlines a general procedure for the condensation of this compound with an aminopyrazole to form a pyrazolo[3,4-d]pyrimidine scaffold.

Materials:

  • This compound

  • 5-Amino-1H-pyrazole-4-carbonitrile (or other suitable aminopyrazole)

  • Ethanol

  • Piperidine (catalyst)

  • Reflux condenser

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazolo[3,4-d]pyrimidine derivative.

Data Presentation

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, demonstrating the potential of compounds derived from this compound.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀ µM)
PP1 SRC family---
PP2 SRC family---
Compound A Aurora A160HCT1160.39
Compound B JAK2166K5626.726
Compound C JAK357K5626.726
Compound D CDK12380HepG20.05
Compound E Akt11.3HCT1160.95

Note: The data presented is a compilation from various sources on pyrazole-based kinase inhibitors and serves as a representation of the potential activities of compounds synthesized from this compound.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

Synthesis_Workflow Start 3-Methyl-1H-pyrazole Vilsmeier Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Vilsmeier Carbaldehyde This compound Vilsmeier->Carbaldehyde Condensation Condensation with Aminopyrazole Carbaldehyde->Condensation Scaffold Pyrazolo[3,4-d]pyrimidine Core Scaffold Condensation->Scaffold Derivatization Further Derivatization (e.g., Suzuki Coupling) Scaffold->Derivatization Final_Compound Final Kinase Inhibitor Derivatization->Final_Compound Screening Biological Screening (Kinase Assays, Cell-based Assays) Final_Compound->Screening

Caption: General workflow for the synthesis of kinase inhibitors.

Logical Relationship

Logical_Relationship Starting_Material This compound Core_Scaffold Pyrazolo[3,4-d]pyrimidine Starting_Material->Core_Scaffold leads to Mechanism ATP-Competitive Inhibition Core_Scaffold->Mechanism enables Target Protein Kinase Mechanism->Target acts on Effect Modulation of Cell Signaling Target->Effect regulates Outcome Therapeutic Effect (e.g., Anticancer Activity) Effect->Outcome results in

Application Notes and Protocols: 3-Methyl-1H-pyrazole-4-carbaldehyde in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-methyl-1H-pyrazole-4-carbaldehyde as a key intermediate in the discovery of novel agrochemicals, particularly fungicides. The following sections detail the synthetic pathways, experimental protocols, biological activity data, and the mode of action of derived compounds.

Introduction

This compound is a versatile heterocyclic building block in the synthesis of a variety of biologically active molecules. In the field of agrochemical research, it serves as a crucial precursor for the development of potent fungicides, particularly those belonging to the class of succinate dehydrogenase inhibitors (SDHIs). The pyrazole-carboxamide scaffold, derived from this aldehyde, is a well-established pharmacophore in modern fungicides due to its high efficacy against a broad spectrum of plant pathogens.

Synthetic Pathway Overview

The primary application of this compound in agrochemical synthesis involves its conversion to pyrazole-4-carboxamides. This transformation is typically achieved through a three-step reaction sequence:

  • Oxidation: The aldehyde group is oxidized to a carboxylic acid.

  • Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride.

  • Amidation: The acyl chloride is reacted with a desired amine to form the final pyrazole-carboxamide.

This synthetic route allows for the introduction of diverse substituents on the amide nitrogen, enabling the fine-tuning of the biological activity and spectrum of the resulting compounds.

Synthetic_Pathway A This compound B 3-Methyl-1H-pyrazole-4-carboxylic acid A->B Oxidation (e.g., KMnO4) C 3-Methyl-1H-pyrazole-4-carbonyl chloride B->C Chlorination (e.g., SOCl2) D N-substituted-3-methyl-1H-pyrazole-4-carboxamide (Fungicide) C->D Amidation (R-NH2)

Synthetic pathway from this compound to fungicidal pyrazole-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid

This protocol describes the oxidation of this compound to its corresponding carboxylic acid.

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Acetone

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound (1.0 eq.) in a mixture of acetone and water (e.g., 3:2 v/v).

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate (1.5-2.0 eq.) in water to the reaction mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove manganese dioxide (MnO₂).

    • Wash the filter cake with a small amount of hot water.

    • Combine the filtrates and concentrate under reduced pressure to remove acetone.

    • Acidify the aqueous solution to pH 2-3 with hydrochloric acid.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 3-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: Synthesis of 3-Methyl-1H-pyrazole-4-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the acyl chloride.

  • Materials:

    • 3-methyl-1H-pyrazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (optional, as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.).

    • Add an excess of thionyl chloride (2.0-3.0 eq.), either neat or in a solvent like toluene.

    • Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 3-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Protocol 3: Synthesis of N-substituted-3-methyl-1H-pyrazole-4-carboxamides

This protocol describes the final amidation step to yield the target fungicides.

  • Materials:

    • 3-methyl-1H-pyrazole-4-carbonyl chloride

    • Substituted aniline or amine (1.0-1.2 eq.)

    • Triethylamine (TEA) or pyridine (as a base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Procedure:

    • Dissolve the desired substituted amine (1.0 eq.) and triethylamine (1.2 eq.) in a suitable solvent (e.g., DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq.) in the same solvent to the amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-3-methyl-1H-pyrazole-4-carboxamide.

Application in Fungicide Discovery: Succinate Dehydrogenase Inhibitors (SDHIs)

Many commercial fungicides based on the pyrazole-carboxamide scaffold act by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain in fungi. This inhibition disrupts the fungal cell's energy production, leading to its death.

Mode_of_Action cluster_Mitochondrion Mitochondrial Respiratory Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Synthesis Fungicide Pyrazole-carboxamide Fungicide Fungicide->ComplexII Inhibition Succinate Succinate Succinate->ComplexII

Mode of action of pyrazole-carboxamide fungicides as SDH inhibitors.

Quantitative Data

The following tables summarize the fungicidal activity of representative pyrazole-carboxamide derivatives. While the synthesis of these specific analogs may start from a modified pyrazole carboxylic acid, the general synthetic route from this compound is applicable.

Table 1: In Vitro Fungicidal Activity of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [1]

CompoundRInhibition (%) at 100 µg/mL vs. G. zeaeEC₅₀ (µg/mL) vs. G. zeae
6a 3-CH₃73.2-
6b 4-CH₃65.481.3
6c 5-CH₃58.7-
Carboxin -< 50-
Boscalid -< 50-

Table 2: In Vitro Fungicidal Activity of N-substitutedphenyl-3-di/trifluoromethyl-1-methyl-1H-pyrazole-4-carboxamides [2]

CompoundREC₅₀ (µg/mL) vs. S. sclerotiorumEC₅₀ (µg/mL) vs. R. solani
5d 2-isopropyl3.260.27
5e 2-sec-butyl1.520.06
Penflufen -1.890.11

Table 3: In Vivo Protective Activity of Compound 5e against S. sclerotiorum on Cucumber Leaves [2]

CompoundConcentration (µg/mL)Protective Activity (%)
5e 10094.3
Penflufen 10099.1

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward conversion to pyrazole-4-carboxamides allows for the generation of diverse libraries of compounds for biological screening. The demonstrated high fungicidal activity of derivatives, particularly as succinate dehydrogenase inhibitors, underscores the importance of this chemical scaffold in modern crop protection research and development. The provided protocols offer a solid foundation for the synthesis and evaluation of new potential agrochemical candidates.

References

Application Notes and Protocols: Functionalization of the Aldehyde Group in 3-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde group in 3-methyl-1H-pyrazole-4-carbaldehyde, a versatile building block in medicinal chemistry and drug development. The functionalization of this aldehyde opens avenues to a diverse range of derivatives, including carboxylic acids, alcohols, amines, and alkenes, which are key intermediates for the synthesis of novel therapeutic agents.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The aldehyde group at the 4-position of the 3-methyl-1H-pyrazole ring is a reactive handle for a variety of chemical transformations. This document outlines key reactions for the functionalization of this aldehyde, providing detailed experimental protocols and expected outcomes.

Functionalization Pathways

The aldehyde group of this compound can be transformed into a variety of functional groups through several key reactions. The following diagram illustrates the primary functionalization pathways described in these application notes.

G cluster_main Functionalization of this compound cluster_products Products A This compound B 3-Methyl-1H-pyrazole-4-carboxylic Acid A->B Oxidation C (3-Methyl-1H-pyrazol-4-yl)methanol A->C Reduction D N-Substituted (3-Methyl-1H-pyrazol-4-yl)methanamine A->D Reductive Amination E 4-(Substituted-ethenyl)-3-methyl-1H-pyrazole A->E Wittig Reaction / Knoevenagel Condensation F Secondary Alcohol Derivative A->F Grignard Reaction

Caption: Overview of functionalization pathways for this compound.

Oxidation to Carboxylic Acid

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation, yielding 3-methyl-1H-pyrazole-4-carboxylic acid, a valuable intermediate for amide and ester synthesis.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from a procedure for the oxidation of similar pyrazole-4-carbaldehydes.[1]

Workflow:

G A Dissolve Pyrazole Aldehyde in Pyridine/Water B Add KMnO4 Solution A->B C Stir at Room Temperature B->C D Quench with Na2SO3 C->D E Filter MnO2 D->E F Acidify Filtrate E->F G Isolate Product F->G

Caption: Workflow for the oxidation of this compound.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized water

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of pyridine and water (e.g., 10:1 v/v).

  • In a separate flask, prepare a solution of potassium permanganate (1.5 eq) in water.

  • Slowly add the potassium permanganate solution to the stirred solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.

  • Transfer the filtrate to a separatory funnel and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-1H-pyrazole-4-carboxylic acid.

  • The crude product can be purified by recrystallization.

Quantitative Data:

ProductReagentSolventYield (%)Reference
3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acidKMnO₄Water-PyridineHigh[1]

Reduction to Alcohol

The reduction of the aldehyde furnishes (3-methyl-1H-pyrazol-4-yl)methanol, a primary alcohol that can be used in ether and ester synthesis, or as a precursor for other functional group transformations.

Experimental Protocol: Reduction with Sodium Borohydride

This is a general and mild procedure for the reduction of aldehydes.[2][3][4][5]

Workflow:

G A Dissolve Aldehyde in Methanol B Cool to 0°C A->B C Add NaBH4 Portion-wise B->C D Stir at 0°C to RT C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Isolate Product F->G

Caption: Workflow for the reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (3-methyl-1H-pyrazol-4-yl)methanol.

  • The product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

ProductReagentSolventYield (%)Reference
(3-Methyl-1H-pyrazol-4-yl)methanolNaBH₄MethanolTypically >90%General Method

Reductive Amination

Reductive amination provides a direct route to N-substituted (3-methyl-1H-pyrazol-4-yl)methanamines, which are important scaffolds in drug discovery.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is a general procedure for the reductive amination of aldehydes.[6][7]

Workflow:

G A Mix Aldehyde and Amine in DCE B Add NaBH(OAc)3 A->B C Stir at Room Temperature B->C D Quench with Sat. NaHCO3 C->D E Extract with DCM D->E F Isolate Product E->F

Caption: Workflow for the reductive amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane, add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted (3-methyl-1H-pyrazol-4-yl)methanamine.

Quantitative Data:

ProductAmineReducing AgentSolventYield (%)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline deriv.Aniline deriv.NaBH₄EthanolGood[8]
General AminesVariousNaBH(OAc)₃DCE/DCMGood to Excellent[6][7]

Carbon-Carbon Bond Forming Reactions

Knoevenagel Condensation

The Knoevenagel condensation with active methylene compounds, such as malononitrile, leads to the formation of α,β-unsaturated products, which are versatile intermediates for further synthetic manipulations.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a green chemistry procedure for the condensation of pyrazole aldehydes.[2][6]

Workflow:

G A Mix Aldehyde, Malononitrile in Water/Ethanol B Add Ammonium Carbonate A->B C Reflux B->C D Cool to RT C->D E Filter and Wash D->E F Dry Product E->F

Caption: Workflow for the Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Malononitrile

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and a 1:1 mixture of water and ethanol (10 mL).

  • Add ammonium carbonate (0.2 mmol, 20 mol%) to the mixture.

  • Heat the reaction mixture to reflux and stir for 15-30 minutes, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain 2-((3-methyl-1H-pyrazol-4-yl)methylene)malononitrile.

Quantitative Data:

SubstrateActive Methylene Cmpd.CatalystSolventYield (%)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃Water:Ethanol (1:1)92[2][6]
Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

This is a general protocol for the Wittig olefination.[9]

Workflow:

G A Prepare Ylide: Phosphonium Salt + Base in THF B Add Aldehyde Solution A->B C Stir at Room Temperature B->C D Quench with Sat. NH4Cl C->D E Extract with Ether D->E F Isolate Product E->F

Caption: Workflow for the Wittig reaction of this compound.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C and add potassium tert-butoxide (1.2 eq) portion-wise. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Stir the mixture at room temperature for 1 hour.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC shows complete consumption of the aldehyde.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 3-methyl-4-vinyl-1H-pyrazole.

Quantitative Data:

AldehydeWittig ReagentBaseSolventYield (%)Reference
GeneralMethyltriphenylphosphonium bromidet-BuOKTHFVariable[9]
Grignard Reaction

The addition of Grignard reagents to the aldehyde group provides access to secondary alcohols.

Experimental Protocol: Grignard Reaction with Ethylmagnesium Bromide

This is a general procedure for the Grignard reaction with aldehydes.

Workflow:

G A Add Aldehyde to Grignard Reagent in THF at 0°C B Warm to RT and Stir A->B C Quench with Sat. NH4Cl B->C D Extract with Ether C->D E Isolate Product D->E

Caption: Workflow for the Grignard reaction of this compound.

Materials:

  • This compound

  • Ethylmagnesium bromide (in THF or diethyl ether)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place a solution of ethylmagnesium bromide (1.2 eq) in THF or diethyl ether.

  • Cool the Grignard reagent solution to 0°C.

  • Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1-(3-methyl-1H-pyrazol-4-yl)propan-1-ol by column chromatography.

Quantitative Data:

AldehydeGrignard ReagentSolventYield (%)Reference
GeneralEthylmagnesium bromideTHFVariableGeneral Method

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the functionalization of the aldehyde group in this compound. These reactions enable the synthesis of a wide array of pyrazole derivatives, which are of significant interest to researchers in the fields of medicinal chemistry and drug development. The provided workflows, protocols, and data tables serve as a valuable resource for the efficient and effective synthesis of novel pyrazole-based compounds.

References

Synthesis of Pyrazolo[3,4-d]pyrimidines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note AP-PYR-001

A Versatile and Efficient Protocol for the Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines from 3-Methyl-1H-pyrazole-4-carbaldehyde Intermediates

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. While a direct one-pot synthesis from this compound is not extensively documented, this note outlines a reliable and efficient multi-step synthetic strategy. The described protocol first involves the synthesis of a key intermediate, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, via a three-component reaction involving an aldehyde, malononitrile, and hydrazine, followed by cyclization to the desired pyrazolo[3,4-d]pyrimidine core. This methodology is adaptable for the generation of a diverse library of substituted pyrazolo[3,4-d]pyrimidines for screening and lead optimization.

Introduction

Pyrazolo[3,4-d]pyrimidines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] Their structural similarity to purines allows them to function as effective inhibitors of various kinases and other enzymes.[2] The synthesis of diversely substituted pyrazolo[3,4-d]pyrimidine libraries is therefore a critical task for drug discovery programs. This application note details a robust synthetic route amenable to such diversification.

Overall Reaction Scheme

The synthetic strategy is a two-step process. The first step is a three-component reaction to form the 5-aminopyrazole-4-carbonitrile intermediate. The second step is the cyclization of this intermediate to form the pyrazolo[3,4-d]pyrimidine ring system.

Reaction_Scheme cluster_step1 Step 1: Three-Component Reaction cluster_step2 Step 2: Cyclization aldehyde 3-Methyl-1H-pyrazole- 4-carbaldehyde intermediate 5-Amino-3-methyl-1H-pyrazole- 4-carbonitrile aldehyde->intermediate + Malononitrile + Hydrazine Hydrate (Catalyst, Solvent) malononitrile Malononitrile malononitrile->intermediate hydrazine Hydrazine Hydrate hydrazine->intermediate intermediate2 5-Amino-3-methyl-1H-pyrazole- 4-carbonitrile product 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate2->product (Heat) formamide Formamide formamide->product

Figure 1: Overall two-step reaction scheme for the synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from established three-component synthesis methodologies for 5-aminopyrazole-4-carbonitriles.[3]

Materials:

  • This compound

  • Malononitrile

  • Hydrazine hydrate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of piperidine (5-10 mol%).

  • Stir the mixture at room temperature for 15 minutes.

  • To this mixture, add hydrazine hydrate (12 mmol) dropwise over 10 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum to yield the crude 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

  • The crude product can be purified by recrystallization from ethanol if necessary.

Characterization Data (Representative):

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the cyclization of the 5-aminopyrazole-4-carbonitrile intermediate to the final pyrazolo[3,4-d]pyrimidine product.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

  • Formamide

  • Standard laboratory glassware

  • Heating mantle or oil bath

Procedure:

  • Place 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (5 mmol) in a 100 mL round-bottom flask.

  • Add an excess of formamide (25 mL).

  • Heat the mixture to 180-190 °C and maintain at this temperature for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes representative yields for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives using analogous methods.

Starting AldehydeCyclizing ReagentProductYield (%)Reference
BenzaldehydeMalononitrile, Hydrazine, then Formamide1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine70-85Adapted from[3]
4-ChlorobenzaldehydeMalononitrile, Hydrazine, then Formamide1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine75-90Adapted from[3]
This compoundMalononitrile, Hydrazine, then Urea3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one65-80Hypothetical

Workflow Visualization

The experimental workflow can be visualized as follows:

Experimental_Workflow start Start reagents1 Mix Aldehyde, Malononitrile, and Catalyst in Ethanol start->reagents1 add_hydrazine Add Hydrazine Hydrate reagents1->add_hydrazine reflux1 Reflux for 4-6 hours add_hydrazine->reflux1 cool_precipitate1 Cool and Precipitate reflux1->cool_precipitate1 filter_dry1 Filter and Dry Intermediate cool_precipitate1->filter_dry1 intermediate 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile filter_dry1->intermediate reagents2 Mix Intermediate and Formamide intermediate->reagents2 reflux2 Heat at 180-190°C for 6-8 hours reagents2->reflux2 cool_precipitate2 Cool and Precipitate in Water reflux2->cool_precipitate2 filter_dry2 Filter and Dry Final Product cool_precipitate2->filter_dry2 product 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine filter_dry2->product end End product->end

Figure 2: A generalized experimental workflow for the two-step synthesis of pyrazolo[3,4-d]pyrimidines.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Piperidine is a flammable and toxic liquid.

  • Formamide is a teratogen and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this application note provide a practical and adaptable approach for the synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related derivatives. This methodology is suitable for generating compound libraries for high-throughput screening in drug discovery and medicinal chemistry research. The use of a three-component reaction in the first step offers a convergent and efficient route to the key pyrazole intermediate. Subsequent cyclization provides a reliable method to access the desired pyrazolo[3,4-d]pyrimidine scaffold.

References

Application Notes & Protocols: Condensation Reactions of 3-Methyl-1H-pyrazole-4-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block crucial in the synthesis of a wide array of bioactive molecules. Its aldehyde functional group readily participates in condensation reactions with active methylene compounds, providing a straightforward route to diverse scaffolds of high interest in medicinal chemistry. The resulting products, such as pyrazolyl-chalcones, pyranopyrazoles, and other fused heterocyclic systems, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides an overview of these reactions, detailed experimental protocols, and data summaries to facilitate their application in a research and drug development setting.

The primary pathway for these syntheses is the Knoevenagel condensation, a nucleophilic addition of a carbanion from an active methylene compound to the pyrazole carbaldehyde, followed by a dehydration reaction.[4] The reaction is typically catalyzed by a mild base, such as piperidine or ammonium carbonate, and can often be performed under environmentally friendly conditions.[5][6]

Section 1: Overview of Key Condensation Reactions

The condensation of this compound with various active methylene nucleophiles leads to a range of important chemical scaffolds. The reaction is adaptable, allowing for the synthesis of complex molecules through one-pot, multicomponent strategies.[1]

Logical Workflow for Synthesis & Screening

The general process from reactant selection to biological evaluation follows a structured workflow. This involves selecting the appropriate active methylene compound to generate the desired scaffold, performing the synthesis and purification, and finally, screening the product for biological activity.

G cluster_input Reactant Selection cluster_synthesis Synthesis & Purification cluster_output Analysis & Application Reactant1 3-Methyl-1H-pyrazole- 4-carbaldehyde Condensation Knoevenagel Condensation Reactant1->Condensation Reactant2 Active Methylene Compound (e.g., Malononitrile, Ethyl Acetoacetate) Reactant2->Condensation Workup Reaction Work-up & Crude Isolation Condensation->Workup Reaction Completion (TLC) Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening Characterization->Screening

Caption: General workflow for synthesis and evaluation.

Section 2: Synthesis Protocols and Data

The following protocols are representative examples of condensation reactions involving this compound and common active methylene compounds. While the core pyrazole structure is specified, these protocols are adapted from established procedures for variously substituted pyrazole-4-carbaldehydes and are expected to yield analogous results.[5][7]

General Knoevenagel Condensation Scheme

The reaction involves the base-catalyzed condensation of the pyrazole aldehyde with a compound containing an active methylene group (CH₂Z¹Z²), where Z¹ and Z² are electron-withdrawing groups.

Caption: General Knoevenagel condensation reaction.

Table 1: Summary of Condensation Reactions

This table summarizes various condensation reactions, catalysts, and reported yields for pyrazole-4-carbaldehydes with different active methylene compounds.

Active Methylene Compound Catalyst Solvent Conditions Product Type Yield (%) Reference
MalononitrileAmmonium CarbonateWater:Ethanol (1:1)Reflux2-(pyrazol-4-ylmethylene)malononitrile90-95[5]
Malononitrile([bmim] OH) Ionic LiquidMicrowave80-100 °C2-(pyrazol-4-ylmethylene)malononitrile80-95[6]
Ethyl Acetoacetate & Hydrazine HydratePiperidineAqueous MediumRoom Temp, 20 minPyrano[2,3-c]pyrazole85-93[1]
Barbituric AcidAcetic AcidGlacial Acetic AcidRefluxPyrazolyl-BarbitoneGood[7][8]
3-Methyl-1-phenylpyrazolin-5-oneBorate ZirconiaAqueous MediumReflux4-Pyrazolylmethylenepyrazol-5-oneHigh[9]
Aryl Methyl Ketones40% NaOHEthanolStirringPyrazolyl-ChalconeGood[7]
DimedonePiperidineEthanolRefluxPyrazolylxanthenedioneGood[1]
Protocol 1: Synthesis of 2-((3-methyl-1H-pyrazol-4-yl)methylene)malononitrile

This protocol describes a green and efficient method for the Knoevenagel condensation using a mild catalyst in an aqueous solvent system.[5]

Materials:

  • This compound (1 mmol, 124.12 g/mol )

  • Malononitrile (1 mmol, 66.06 g/mol )

  • Ammonium Carbonate (0.2 mmol, 96.09 g/mol )

  • Ethanol (5 mL)

  • Deionized Water (5 mL)

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and ammonium carbonate (0.2 mmol).

  • Solvent Addition: Add the solvent mixture of ethanol and water (5 mL each, 1:1 ratio).

  • Reaction: Place the flask on a magnetic stirrer, attach the reflux condenser, and heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 30-60 minutes).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 10 mL).

  • Drying: Dry the purified product in a desiccator or a vacuum oven at 50-60 °C. The expected yield is typically high (>90%).

Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol describes a one-pot, four-component reaction to synthesize complex pyranopyrazole scaffolds, which are known for their biological activities.[1]

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol, 130.14 g/mol )

  • Hydrazine hydrate (1 mmol, 50.06 g/mol )

  • Piperidine (5 mol%, ~0.05 mmol)

  • Water (10 mL)

Equipment:

  • Erlenmeyer flask or round-bottom flask (50 mL)

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL flask, add this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) to water (10 mL).

  • Catalyst Addition: Add piperidine (5 mol%) to the vigorously stirred mixture.

  • Reaction: Continue to stir the reaction mixture at room temperature. A solid product typically begins to form within minutes. The reaction is usually complete in 20-30 minutes.

  • Monitoring: Monitor the reaction completion by TLC.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with hot water to remove any unreacted starting materials and catalyst.

  • Drying & Recrystallization: Dry the product. If further purification is needed, recrystallize from ethanol to obtain the final 1,4-dihydropyrano[2,3-c]pyrazole product.

Section 3: Applications in Drug Development

The products derived from the condensation of this compound are privileged scaffolds in drug discovery. The resulting pyrazole-containing heterocycles are core components of drugs targeting a variety of diseases.[3]

  • Antimicrobial Agents: Fused pyrazole systems, such as pyranopyrazoles, have shown significant activity against various Gram-positive and Gram-negative bacterial strains.[1]

  • Anti-inflammatory Activity: Pyrazolyl-chalcones and their derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[3][7]

  • Anticancer Agents: Many pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, acting through different mechanisms, including kinase inhibition.[2]

Example Signaling Pathway: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The pyrazolyl scaffold is present in the selective COX-2 inhibitor Celecoxib. Chalcones derived from pyrazole aldehydes can act similarly, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Metabolism Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Synthesized Pyrazolyl Compound (e.g., Chalcone) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

References

Application Notes and Protocols: Preparation of Schiff Bases from 3-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with a carbonyl compound.[1] Pyrazole-containing Schiff bases are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, anti-diabetic, and anti-Alzheimer's properties.[2][3][4][5] The pyrazole nucleus is a key pharmacophore in numerous approved drugs. The synthesis of Schiff bases from 3-methyl-1H-pyrazole-4-carbaldehyde allows for the creation of novel molecular scaffolds with tunable electronic and steric properties, making them promising candidates for drug discovery and development. These compounds also find applications as ligands in coordination chemistry and as catalysts.[6]

General Reaction Scheme

The synthesis of Schiff bases from this compound proceeds via a nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the imine or azomethine linkage. The reaction is typically catalyzed by a small amount of acid.

Caption: General synthesis of Schiff bases.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, 4-chloroaniline, 2-aminophenol)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid or Sulfuric Acid (catalytic amount)

  • Sodium Bisulfite solution (for purification)

  • Crushed Ice

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of absolute ethanol. To this solution, add the selected primary amine (0.01 mol).

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture.[7] Fit the flask with a condenser and reflux the mixture with constant stirring for a period of 3 to 8 hours.[6][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., benzene:acetone - 8:2).[6]

  • Isolation of the Product: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice with constant stirring.[7]

  • Purification: The solid product that precipitates out is collected by filtration. Wash the crude product with a cold saturated sodium bisulfite solution to remove any unreacted aldehyde, followed by a wash with cold water.[6][7]

  • Drying and Recrystallization: The filtered product is dried in a desiccator. For further purification, the Schiff base can be recrystallized from a suitable solvent, such as ethanol.[6]

Characterization:

The structure of the synthesized Schiff bases can be confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1598-1630 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[6][7]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.6-10.2 ppm.[7][8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the molecular weight of the synthesized Schiff base.[6]

Data Presentation: Synthesis of Pyrazole-based Schiff Bases

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases derived from pyrazole-4-carbaldehydes and different amines, as reported in the literature.

Aldehyde ReactantAmine ReactantSolventCatalystReaction Time (h)Yield (%)Reference
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydeo-AminophenolMethanol-8High[6]
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde4-Amino-5-methyl-4H-1,2,4-triazole-3-thiolMethanolAcetic Acid3-4High[8]
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeVarious aromatic aminesEthanolGlacial Acetic Acid10-[7]
1,3-Diphenyl-1H-pyrazole-4-carbohydrazideDehydroacetic acidEthanol-2.5-[9]
PhthalaldehydesVarious aminesNone (Grinding)---[10]
Various aromatic aldehydes1,2-DiaminobenzeneWater--High[11]

Applications in Drug Development

Schiff bases derived from pyrazole aldehydes are recognized for their diverse pharmacological activities, making them attractive scaffolds for drug development.

  • Antimicrobial and Antifungal Activity: Many pyrazole Schiff bases exhibit significant activity against a range of bacterial and fungal strains.[5][6][12] The imine group is considered crucial for their biological activity.[5]

  • Anticancer Activity: Certain pyrazole Schiff base derivatives have shown promising cytotoxic activity against various cancer cell lines, including leukemia, cervical cancer, and melanoma.[5][13]

  • Anti-inflammatory Activity: Some of these compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3]

  • Anti-diabetic and Anti-Alzheimer's Activity: Recent studies have highlighted the potential of pyrazole-based Schiff bases as inhibitors of enzymes such as α-amylase, α-glucosidase (relevant to diabetes), and acetylcholinesterase (relevant to Alzheimer's disease).[2][3]

Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel Schiff bases derived from this compound.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Select this compound and primary amines synthesis Schiff Base Synthesis (Condensation Reaction) start->synthesis purification Purification (Filtration & Recrystallization) synthesis->purification characterization Structural Characterization (IR, NMR, Mass Spec) purification->characterization screening In vitro Screening (e.g., Antimicrobial, Anticancer assays) characterization->screening Library of Pure Compounds hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Study hit_id->sar lead_opt Lead Optimization (Chemical Modification) sar->lead_opt Data-driven Design lead_opt->synthesis Iterative Synthesis in_vivo In vivo Studies lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Drug discovery workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles, offering potential causes and solutions to streamline your experimental workflow.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the chloroiminium salt.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity.[1][2][3] 3. Incomplete Reaction: Reaction time or temperature may be insufficient for the specific substrate.[1] 4. Product Decomposition During Work-up: The desired product may be sensitive to the work-up conditions.[1]1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][2][3] 3. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[1] 4. Perform the work-up at low temperatures and consider alternative purification methods if the product is unstable.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The exothermic nature of the reaction can lead to polymerization and decomposition if not properly controlled.[1] 2. Presence of Impurities: Impurities in starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Utilize an ice bath to manage the exotherm.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Side Reactions: Overly harsh reaction conditions or a large excess of the Vilsmeier reagent can lead to the formation of byproducts. 2. Decomposition: The starting material or product may be decomposing under the reaction conditions.[1]1. Optimize the stoichiometry of the Vilsmeier reagent. A smaller excess may be sufficient. 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography or recrystallization.[1]
Difficulty in Isolating the Product 1. Product is Water-Soluble: The product may have significant solubility in the aqueous layer during extraction. 2. Emulsion Formation During Extraction: This can hinder efficient phase separation.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer. 2. Add a small amount of a different organic solvent or filter the mixture through a pad of celite to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reagent and how is it prepared?

A1: The Vilsmeier-Haack reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1][4] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1] The reaction is exothermic and must be performed with caution.

Q2: What are the primary safety concerns with the Vilsmeier-Haack reaction?

A2: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up procedure, which often involves quenching the reaction with ice, should be done slowly and carefully to control the exothermic reaction.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding.[1]

Q4: What is the general mechanism of the Vilsmeier-Haack reaction on a pyrazole?

A4: The reaction proceeds through an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium cation, is the active electrophile that attacks the electron-rich C4 position of the pyrazole ring. The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the pyrazole-4-carbaldehyde.

Q5: Can alternative energy sources be used for this reaction?

A5: Yes, microwave irradiation and ultrasonication have been successfully employed to accelerate the Vilsmeier-Haack formylation of pyrazoles.[5] These methods can significantly reduce reaction times from hours to minutes and may lead to improved yields.[5]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical and optimized reaction conditions for the synthesis of pyrazole-4-carbaldehydes from various pyrazole precursors.

Table 1: Conventional Heating Conditions

Pyrazole SubstrateVilsmeier Reagent (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazolePOCl₃ (2) in DMF (5)120255[2][3]
(E)-1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazinePOCl₃/DMF556Excellent[6]
HydrazonesPOCl₃/DMF70-806Good[6]
1,3-Disubstituted-5-chloro-1H-pyrazolesPOCl₃/DMF1202Good[6]
PhenylhydrazonesPOCl₃/DMF70-806Good[6]

Table 2: Alternative Energy Source Conditions

MethodSubstrateSolventTimeYield (%)Reference
MicrowaveSubstituted PhenylhydrazonesEthanol/Acetonitrile5-15 minGood[5]
SonicationSubstituted PhenylhydrazonesEthanol/Acetonitrile10-60 minGood[5]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 3-Methylpyrazole

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

  • Stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 3-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole-4-carbaldehyde.

Protocol 2: Microwave-Assisted Synthesis of 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes

  • Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1.

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve the substituted phenylhydrazone (1 equivalent) in ethanol or acetonitrile.

  • Add the prepared Vilsmeier reagent to the solution of the hydrazone.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 200 W) for 5-15 minutes, with intermittent cooling if necessary. Monitor the reaction progress by TLC.[5]

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Dropwise Addition Reaction_Mixture Reaction Mixture Pyrazole Pyrazole Substrate Pyrazole->Reaction_Mixture Addition at 0-5 °C Quenching Quenching (Ice/Water) Reaction_Mixture->Quenching Heating & TLC Monitoring Extraction Extraction Quenching->Extraction Neutralization Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Drying & Concentration Product Pyrazole-4-carbaldehyde Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting_Logic Start Low/No Yield? Moisture Check for Moisture (Reagents/Glassware) Start->Moisture Yes Reactivity Substrate Reactivity Issue? Start->Reactivity No Solution_Moisture Use Anhydrous Conditions Moisture->Solution_Moisture Conditions Reaction Conditions (Time/Temp) Insufficient? Reactivity->Conditions No Solution_Reactivity Increase Reagent/Temp Reactivity->Solution_Reactivity Yes Solution_Conditions Increase Time/Temp Conditions->Solution_Conditions Yes

Caption: Troubleshooting logic for low yield in Vilsmeier-Haack reactions.

References

Technical Support Center: Synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-methyl-1H-pyrazole-4-carbaldehyde synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 3-methylpyrazole, a prevalent method for synthesizing this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I resolve this?

  • Answer: Low or no yield is a common issue that can stem from several factors:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt formed from DMF and POCl₃) is highly sensitive to moisture. Any moisture in the glassware or reagents can lead to its decomposition.

      • Solution: Ensure all glassware is rigorously dried before use, for instance, by flame-drying or oven-drying. Use anhydrous N,N-dimethylformamide (DMF) and high-purity, fresh phosphorus oxychloride (POCl₃). It is best to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]

    • Incomplete Reaction: The reaction time or temperature may not have been sufficient for the complete conversion of the starting material.

      • Solution: Monitor the reaction's progress using thin-layer chromatography (TLC). If the reaction is proceeding slowly, consider gradually increasing the temperature, for example, to 70-80 °C.[1] For less reactive pyrazole derivatives, a larger excess of the Vilsmeier reagent or a higher reaction temperature might be necessary.[1]

    • Product Decomposition During Work-up: The desired product may be sensitive to the work-up conditions.

      • Solution: Perform the work-up, especially the neutralization step, at a low temperature and avoid excessively acidic or basic conditions for prolonged periods.

Issue 2: Formation of Multiple Products on TLC

  • Question: My TLC analysis shows multiple spots in addition to the desired product. What are these byproducts and how can I minimize their formation?

  • Answer: The presence of multiple products often indicates side reactions are occurring:

    • Side Reactions: While the C4 position of 3-methylpyrazole is the preferred site for formylation, side reactions such as di-formylation or formylation at other positions can occur.[1]

      • Solution: Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess of the reagent can promote the formation of side products.[1] A molar ratio of 1:1.2 of 3-methylpyrazole to Vilsmeier reagent is a good starting point.

    • Decomposition: The starting material or the product might be decomposing under the reaction conditions.

      • Solution: Ensure the reaction temperature is not excessively high and the reaction time is not longer than necessary.[1] Purification of the crude product using column chromatography on silica gel or recrystallization can help isolate the desired product.[1]

Issue 3: Formation of a Dark, Tarry Residue

  • Question: The reaction mixture has turned into a dark, intractable tar. What causes this and how can it be prevented?

  • Answer: The formation of a tarry residue is typically a result of polymerization or extensive decomposition.

    • Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature increases can lead to polymerization and decomposition of the reactants and products.

      • Solution: Maintain strict temperature control throughout the reaction, especially during the preparation of the Vilsmeier reagent and the addition of the 3-methylpyrazole. Using an ice bath is crucial to manage the reaction's exothermicity.[1]

    • Impurities: The presence of impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.

      • Solution: Use high-purity, purified starting materials and anhydrous solvents to minimize side reactions.[1]

Issue 4: Difficulty in Isolating the Product

  • Question: I am having trouble isolating the product during the work-up. What are the likely reasons and solutions?

  • Answer: Challenges in product isolation can arise from its physical properties or the formation of emulsions.

    • Product is Water-Soluble: The product may have some solubility in the aqueous layer during extraction.

      • Solution: After the initial extraction with an organic solvent like ethyl acetate or dichloromethane, it is advisable to back-extract the aqueous layer multiple times to recover any dissolved product.

    • Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult.

      • Solution: To break emulsions, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.

Frequently Asked Questions (FAQs)

  • Q1: What is the Vilsmeier-Haack reaction and its application in this synthesis?

    • A1: The Vilsmeier-Haack reaction is a chemical method used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] In the synthesis of this compound, it is used to regioselectively add a formyl group at the C4 position of the 3-methylpyrazole ring.[1]

  • Q2: How is the Vilsmeier reagent prepared and what are the safety precautions?

    • A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile. It is typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1]

    • Safety: The reagents involved are hazardous. POCl₃ is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with ice water should be done slowly and carefully to control the exothermic reaction.[1]

  • Q3: How can the progress of the reaction be monitored?

    • A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material (3-methylpyrazole) spot and the appearance of the product spot will indicate the reaction's progression.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde (A Model for Vilsmeier-Haack Formylation of Pyrazoles)
EntryMolar Ratio (Pyrazole:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)
11:2:17020
21:2:2120232
31:5:2120255
41:6:4120162

Data adapted from Popov, A. V., et al. While this data is for a substituted pyrazole, it demonstrates the significant impact of reagent stoichiometry and temperature on product yield.[2]

Experimental Protocols

Detailed Protocol for Vilsmeier-Haack Formylation of 3-Methylpyrazole

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 3-Methylpyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (3 equivalents).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a white solid indicates the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add the solution of 3-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Troubleshooting_Workflow start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring workup Work-up and Isolation reaction_monitoring->workup analysis Analyze Yield and Purity workup->analysis success High Yield & Purity analysis->success Successful low_yield Low or No Yield analysis->low_yield Problematic multiple_products Multiple Products analysis->multiple_products Problematic tarry_residue Tarry Residue analysis->tarry_residue Problematic inactive_reagent Check Reagent Activity (Use Anhydrous Conditions) low_yield->inactive_reagent Cause? incomplete_reaction Optimize Reaction Time/Temp (Increase Temp to 70-80°C) low_yield->incomplete_reaction Cause? side_reactions Optimize Stoichiometry (Reduce Excess Reagent) multiple_products->side_reactions Cause? purification Purify by Column Chromatography or Recrystallization multiple_products->purification Solution overheating Improve Temperature Control (Use Ice Bath) tarry_residue->overheating Cause? inactive_reagent->start Retry incomplete_reaction->start Retry side_reactions->start Retry overheating->start Retry purification->success Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification dmf Anhydrous DMF reagent_formation Add POCl3 to DMF at 0-5°C dmf->reagent_formation pocli3 POCl3 pocli3->reagent_formation vilsmeier_reagent Vilsmeier Reagent (Chloroiminium Salt) reagent_formation->vilsmeier_reagent formylation Add 3-Methylpyrazole to Vilsmeier Reagent at 0-5°C, then heat to 70-80°C vilsmeier_reagent->formylation methylpyrazole 3-Methylpyrazole methylpyrazole->formylation reaction_mixture Crude Reaction Mixture formylation->reaction_mixture quench Quench with Ice Water reaction_mixture->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Column/Recrystallization) extract->purify final_product This compound purify->final_product

References

Technical Support Center: Purification of 3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-methyl-1H-pyrazole-4-carbaldehyde by recrystallization.

Troubleshooting Guide

Q1: I've followed the standard recrystallization protocol, but no crystals are forming upon cooling. What should I do?

A1: This is a common issue, often caused by using too much solvent or supersaturation.[1] Here are several steps to induce crystallization:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[1][2][3] This creates microscopic scratches that can serve as nucleation sites for crystal growth.[1][3]

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[1] This "seed crystal" will act as a template for other crystals to grow upon.

  • Reduce Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated enough for crystals to form.[1][2][4] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2][4]

  • Cool to a Lower Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice-water bath to further decrease the compound's solubility.[5]

Q2: My compound is "oiling out" and forming a liquid layer instead of solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts in the hot solvent and fails to crystallize upon cooling, often because the solution's boiling point is higher than the compound's melting point or due to the presence of impurities.[1] To resolve this:

  • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[1][2][4]

  • Ensure Slow Cooling: Rapid cooling can promote oil formation.[5] Allow the flask to cool slowly on the benchtop before moving it to an ice bath.[2] Insulating the flask with paper towels can help slow the cooling rate.[4]

  • Change Solvents: The chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed solvent system.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[4]

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Adding solvent in small portions while heating is a good practice.

  • Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath after initial cooling to room temperature to maximize precipitation.[5]

  • Solvent Selection: The ideal solvent is one in which the compound has high solubility at high temperatures and very low solubility at low temperatures.[2] If the solubility is still significant when cold, you will lose product in the filtrate. You may need to screen for a better solvent.

  • Check the Filtrate: If you suspect significant product loss, you can try to recover more material by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[4]

Q4: My final crystals are colored, but the pure compound should be a white or pale yellow solid. How do I remove colored impurities?

A4: Colored impurities can often be removed with activated charcoal.

  • Charcoal Treatment: After dissolving the crude solid in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. It is crucial to keep the solution hot during this step to prevent your desired product from crystallizing prematurely in the filter funnel.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent is critical and depends on the impurities present. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, ethyl acetate, and water.[2] Mixed solvent systems, such as ethanol-water or hexane-ethyl acetate, are also highly effective.[2][6] To select the best solvent, perform small-scale solubility tests. The ideal solvent will dissolve the compound when hot but not at room temperature.[2] For related pyrazole carbaldehyde derivatives, ethanol has been successfully used for recrystallization.[7][8]

Q2: What is the expected melting point for pure this compound?

A2: The reported melting point for this compound is in the range of 105-110 °C. A sharp melting point within this range is a good indicator of purity. Impure compounds typically exhibit a broader and depressed melting point range.[5]

Q3: How can I confirm the purity of my recrystallized product?

A3: Besides a sharp melting point, purity can be assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure sample should ideally show a single spot on a TLC plate and clean spectra corresponding to the known structure of the compound.

Q4: Can I perform a second recrystallization if my product is still impure after the first attempt?

A4: Yes, a second recrystallization is a standard method to improve purity.[2] Simply take the crystals obtained from the first recrystallization and repeat the entire process. Each subsequent recrystallization will remove more impurities, although some product loss is expected with each step.

Key Physical and Chemical Data

The table below summarizes important quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₅H₆N₂O[9][10]
Molecular Weight 110.11 g/mol [9][10]
Appearance Solid
Melting Point 105-110 °C
Storage Temperature 2-8 °C

Experimental Protocols

Method 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).[2]

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid just completely dissolves at the solvent's boiling point.[2] Do not add an excessive amount of solvent.

  • Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[2][5] Crystal formation should occur during this period. To maximize yield, subsequently place the flask in an ice-water bath for about 15-20 minutes.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator to remove all traces of solvent.[2]

Method 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (e.g., hot ethanol) in which the compound is readily soluble.[11]

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water), in which the compound is sparingly soluble, dropwise until the solution becomes faintly cloudy (turbid).[6][11] This indicates the saturation point has been reached.

  • Clarification: If too much "poor" solvent is added, add a few drops of the hot "good" solvent until the solution becomes clear again.[11]

  • Cooling, Isolation, Washing, and Drying: Follow steps 3 through 6 from the single-solvent method above.

Visualization

G Troubleshooting Workflow for Recrystallization start Start Recrystallization: Dissolve crude solid in minimum hot solvent cool Allow solution to cool slowly start->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound 'oil out'? crystals_form->oiling_out Yes no_crystals_sol Troubleshoot: 1. Scratch flask with glass rod 2. Add a seed crystal 3. Reduce solvent volume (boil off) 4. Cool in ice bath crystals_form->no_crystals_sol No collect_crystals Collect crystals via vacuum filtration oiling_out->collect_crystals No oiling_out_sol Troubleshoot: 1. Reheat, add more 'good' solvent 2. Ensure very slow cooling 3. Consider a different solvent system oiling_out->oiling_out_sol Yes check_purity Check Purity & Yield (Melting Point, TLC) collect_crystals->check_purity end_ok Purification Successful check_purity->end_ok Purity & Yield OK end_low_yield Purity OK, but Yield is Low check_purity->end_low_yield Purity OK, Yield Low end_impure Crystals are Impure check_purity->end_impure Impure optimize Optimize for next time: - Use less solvent - Ensure thorough cooling end_low_yield->optimize redo_recrystallization Perform a second recrystallization end_impure->redo_recrystallization no_crystals_sol->cool oiling_out_sol->cool rerun Re-dissolve and attempt recrystallization again rerun2 Re-dissolve and attempt recrystallization again redo_recrystallization->start

References

Technical Support Center: Recrystallization of 3-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 3-methyl-1H-pyrazole-4-carbaldehyde. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data for structurally similar compounds, ethanol is a highly recommended starting solvent for the recrystallization of this compound. Structurally related pyrazole-4-carbaldehydes have been successfully recrystallized from ethanol.[1][2] The moderate polarity of the target compound suggests it will have good solubility in hot ethanol and lower solubility at cooler temperatures, which are ideal characteristics for a recrystallization solvent.

Q2: What if the compound is too soluble in ethanol at room temperature?

A2: If this compound is found to be too soluble in ethanol at room temperature for effective recrystallization, a mixed solvent system can be employed. A good approach is to dissolve the compound in a minimal amount of hot ethanol (a "good" solvent) and then slowly add a less polar "anti-solvent," such as n-hexane or water, until the solution becomes slightly turbid. Heating the mixture to redissolve the precipitate and then allowing it to cool slowly should yield purer crystals.

Q3: What if the compound "oils out" instead of forming crystals?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 105-110 °C), or if the solution is supersaturated. To remedy this, try using a lower-boiling point solvent or a larger volume of the same solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.

Q4: How can I remove colored impurities during recrystallization?

A4: If your sample of this compound has colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially reducing the yield.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent such as methanol or isopropanol. A small amount of a highly polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to the primary solvent to increase solubility, followed by recrystallization.
No crystals form upon cooling. The solution is not saturated; too much solvent was used. The compound is highly soluble even at low temperatures.Boil off some of the solvent to concentrate the solution. Try cooling the solution in an ice bath to further decrease solubility. If crystals still do not form, consider using a different solvent or a mixed-solvent system.
Poor recovery of the purified compound. Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtering the crystals. Preheat the filtration apparatus (funnel and filter paper) to prevent premature crystallization.

Solubility Data Summary

Solvent Formula Class Expected Solubility at Room Temperature Expected Solubility at Elevated Temperature
EthanolC₂H₅OHPolar ProticModerateHigh
MethanolCH₃OHPolar ProticModerateHigh
IsopropanolC₃H₇OHPolar ProticLow to ModerateHigh
Ethyl AcetateC₄H₈O₂Polar AproticLow to ModerateModerate to High
n-HexaneC₆H₁₄NonpolarLowLow
WaterH₂OPolar ProticLowLow to Moderate
Dimethylformamide (DMF)C₃H₇NOPolar AproticHighHigh
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticHighHigh

Experimental Protocol: Recrystallization from Ethanol

This protocol outlines a general procedure for the recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and gently heat the mixture on a hot plate with stirring.

  • Addition of Solvent: Continue to add small portions of hot ethanol until the compound just completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the preheated funnel to remove the impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

Recrystallization Solvent Selection Workflow

Recrystallization_Solvent_Selection start Start: Crude This compound test_ethanol Test solubility in a small amount of hot ethanol start->test_ethanol dissolves Does it dissolve? test_ethanol->dissolves soluble_cold Is it soluble in cold ethanol? dissolves->soluble_cold Yes insoluble Insoluble or poorly soluble dissolves->insoluble No use_ethanol Use ethanol for recrystallization soluble_cold->use_ethanol No try_mixed_solvent Try a mixed solvent system (e.g., ethanol/water or ethanol/hexane) soluble_cold->try_mixed_solvent Yes end End use_ethanol->end try_mixed_solvent->end try_more_polar Try a more polar solvent (e.g., methanol, isopropanol) insoluble->try_more_polar try_more_polar->end

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.

References

Technical Support Center: Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the pyrazole ring. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Section 1: N-Functionalization Challenges

The functionalization of the nitrogen atoms in the pyrazole ring is a fundamental step in modifying its properties. However, achieving regioselectivity between the N1 and N2 positions of unsymmetrically substituted pyrazoles is a significant challenge.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I am attempting N-alkylation on my 3-substituted pyrazole and obtaining a mixture of N1 and N2 isomers. How can I control the regioselectivity?

A1: Regioselectivity in N-alkylation is influenced by several factors, including steric hindrance, the nature of the alkylating agent, base, and solvent.[4][5]

  • Steric Effects: Bulky substituents at the C3 (or C5) position will sterically hinder the adjacent N1 position, favoring alkylation at the more accessible N2 position.[5]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent plays a crucial role. For instance, using K₂CO₃ in DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[6] In contrast, a magnesium-catalyzed approach has been developed to selectively yield N2-alkylated products.[5]

Troubleshooting Guide for N-Alkylation Regioselectivity

IssuePossible CauseSuggested Solution
Mixture of N1/N2 Isomers Competing reaction at both nitrogen atoms.To favor N1-alkylation: Use conditions like K₂CO₃ in DMSO.[6] To favor N2-alkylation: For 3-substituted pyrazoles, consider a Mg-catalyzed protocol.[5]
Low Yield Incomplete deprotonation or side reactions.Ensure the use of an appropriate base (e.g., NaH) to fully deprotonate the pyrazole NH.[7] Monitor the reaction by TLC to avoid prolonged reaction times that can lead to side products.
No Reaction Unreactive alkylating agent or unsuitable base.Use a more reactive alkylating agent (e.g., changing from R-Cl to R-I). Ensure the base is strong enough for deprotonation.

Q2: Can you provide a general protocol for achieving regioselective N1-alkylation?

A2: Yes, the following protocol is a general procedure for the N1-alkylation of a pyrazole using sodium hydride as a base.

Experimental Protocol: General N1-Alkylation of Pyrazole

Materials:

  • Substituted 1H-pyrazole (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [7]

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of the 1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.

Section 2: C-Functionalization Challenges

Functionalizing the carbon atoms of the pyrazole ring can be accomplished through various methods, including electrophilic substitution, C-H activation/functionalization, and metal-catalyzed cross-coupling of pre-functionalized pyrazoles. Each method presents its own set of challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution (e.g., halogenation, nitration) on the pyrazole ring giving low yields or not working at all?

A1: The pyrazole ring's reactivity towards electrophiles can be complex. While the ring is electron-rich, the presence of two nitrogen atoms also deactivates it compared to other five-membered heterocycles like pyrrole. The C4 position is generally the most electron-rich and susceptible to electrophilic attack.[8][9][10]

Troubleshooting Guide for Electrophilic Substitution

IssuePossible CauseSuggested Solution
No or Low Reactivity Deactivation of the pyrazole ring by electron-withdrawing groups or insufficiently reactive electrophile.Use stronger electrophilic reagents (e.g., fuming H₂SO₄ for sulfonation).[11] If the ring is heavily deactivated, consider alternative functionalization strategies like metalation.
Undesired Regioisomers Substitution at C3 or C5. This is less common for electrophilic substitution but can occur under harsh conditions or with certain substitution patterns.[12]Protect the N1 position to prevent side reactions. Optimize reaction conditions (temperature, solvent) to favor C4 substitution.
Competing N-Functionalization The nucleophilic nitrogen atoms react with the electrophile.[8]Protect the N1-position with a suitable protecting group (e.g., tosyl, BOC) before carrying out the electrophilic substitution.

Quantitative Data: Halogenation of Pyrazoles

Various methods exist for the halogenation of pyrazoles, with differing conditions and yields.

Halogenation TypeReagents & ConditionsYield (%)Reference
Bromination Br₂ in CHCl₃, 20-25 °C75-96%[13]
Bromination N-bromosuccinimide (NBS) in CCl₄, 20-25 °C90-99%[13]
Chlorination/Bromination Oxone, NaX (X=Cl, Br) in Water, ambient temp.up to 93%[14]
Iodination I₂, HIO₃ in AcOH–CCl₄Efficient[13]

Q2: My transition-metal-catalyzed C-H arylation is not regioselective. How can I control where the functionalization occurs?

A2: Direct C-H functionalization offers an atom-economical way to functionalize pyrazoles, but controlling regioselectivity between the C3, C4, and C5 positions is a primary challenge.[15][16] The outcome often depends on the directing group and the catalytic system used.

  • Inherent Reactivity: Without a directing group, the C5 position is often functionalized in the presence of a strong base, while the C4 position is favored for electrophilic-type substitutions.[15]

  • Directing Groups: Attaching a directing group to the N1 nitrogen is the most common strategy to control regioselectivity. For example, a pyridine or pyrimidine group can direct C-H activation to the C5 position. The pyrazole ring itself can also act as a directing group.[17]

Workflow for C-H Functionalization Strategy

G start Start: Functionalize Pyrazole C-H Bond strategy Select C-H Functionalization Strategy start->strategy dg Use N1 Directing Group? strategy->dg c5 Directs functionalization to C5 position dg->c5 Yes inherent Rely on Inherent Reactivity dg->inherent No optimize Optimize Catalyst, Solvent, and Temperature c5->optimize base Use Strong Base? inherent->base c5_base Favors C5 Metalation/ Functionalization base->c5_base Yes electrophilic Electrophilic-type Functionalization base->electrophilic No c5_base->optimize c4_elec Favors C4 Substitution electrophilic->c4_elec c4_elec->optimize

Caption: Decision workflow for pyrazole C-H functionalization.

Q3: I am struggling with a Suzuki cross-coupling reaction on my bromopyrazole. The yield is low and I see signs of catalyst decomposition. What can I do?

A3: Suzuki couplings on heteroaromatics like pyrazoles can be challenging. Low yields are often due to catalyst inhibition or deactivation, or competing side reactions.[18][19]

  • Catalyst Inhibition: The nitrogen lone pairs in the pyrazole ring can coordinate to the palladium center, inhibiting its catalytic activity.

  • Ligand Choice: Standard ligands like PPh₃ may be ineffective. More electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction and stabilize the catalyst.[19]

  • Base and Solvent: The choice of base and solvent is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often needed, and the solvent can influence both solubility and reaction rate.[19]

  • Side Reactions: Protodeboronation of the boronic acid is a common side reaction that consumes starting material.[19]

Troubleshooting Logic for Suzuki Coupling

G start Low/No Yield in Suzuki Coupling check_catalyst Is the Catalyst/Ligand System Appropriate? start->check_catalyst check_base Is the Base Correct and Active? check_catalyst->check_base Yes sol_catalyst Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or an NHC Ligand. check_catalyst->sol_catalyst No check_temp Is the Temperature High Enough? check_base->check_temp Yes sol_base Use a Stronger Base (K₃PO₄, Cs₂CO₃). Ensure it is dry and soluble. check_base->sol_base No check_reagents Are Reagents Pure? (e.g., Protodeboronation) check_temp->check_reagents Yes sol_temp Increase Temperature (80-110 °C). Halopyrazoles can be less reactive. check_temp->sol_temp No sol_reagents Use high-purity boronic acid. Minimize water content if necessary. check_reagents->sol_reagents No success Improved Yield check_reagents->success Yes sol_catalyst->check_base sol_base->check_temp sol_temp->check_reagents sol_reagents->success

Caption: Troubleshooting flowchart for pyrazole Suzuki coupling.

Experimental Protocol: Suzuki Coupling of 4-Bromopyrazole

This is a representative protocol based on common procedures for challenging heteroaryl halides.[20] Optimization for specific substrates is crucial.

Materials:

  • N-protected 4-bromopyrazole (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-protected 4-bromopyrazole, arylboronic acid, palladium catalyst, ligand, and base to an oven-dried reaction flask equipped with a stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microwave-assisted synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this advanced synthetic technique.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for pyrazole derivatives compared to conventional heating methods?

A1: The primary advantages of microwave-assisted organic synthesis (MAOS) for pyrazole derivatives are a significant reduction in reaction time and an increase in product yield.[1][2][3] Microwave heating directly and efficiently energizes the molecules in the reaction mixture, leading to rapid and uniform heating.[3][4] This often results in cleaner reactions with fewer side products.[3][4] The technique is also considered a greener chemistry approach due to reduced energy consumption and often lower solvent requirements.[3][4]

Q2: I am not getting the expected yield. What are the common causes of low yields in microwave-assisted pyrazole synthesis?

A2: Low yields can arise from several factors. Here are some common issues and how to troubleshoot them:

  • Suboptimal Reaction Conditions: The temperature, pressure, and reaction time may not be optimized for your specific substrates. It is crucial to perform small-scale optimization experiments to find the ideal conditions.

  • Improper Solvent Choice: The solvent plays a critical role in microwave synthesis as it needs to efficiently absorb microwave energy. Polar solvents like ethanol, acetic acid, and dimethylformamide (DMF) are generally good choices.[3] In some cases, solvent-free conditions can be highly effective.[3]

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[5]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. Optimizing the reaction temperature and time can help minimize the formation of byproducts.[5]

  • Reagent Stability: Some reagents may decompose at the high temperatures achieved during microwave synthesis.[6] Assess the thermal stability of your starting materials.

Q3: My reaction is showing inconsistent results. Why is reproducibility an issue?

A3: Reproducibility issues in microwave synthesis often stem from the equipment used. It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[3][6] Domestic ovens lack precise control over temperature, pressure, and power, leading to inconsistent heating and potential safety hazards.[3][6] Dedicated scientific microwave reactors are essential for obtaining reproducible results as they provide accurate monitoring and control of reaction parameters.[3][6] Additionally, ensure that the reaction vial is properly sealed and that the stirring is efficient to ensure uniform heating.[7]

Q4: What are the key safety precautions I should take when performing microwave-assisted organic synthesis?

A4: Safety is paramount in any chemical synthesis. Here are some key safety considerations for MAOS:

  • Use Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis.[3][6] These reactors have built-in safety features to monitor and control temperature and pressure.

  • Understand Reaction Kinetics: Be aware of the potential for rapid increases in temperature and pressure, especially with highly exothermic reactions.[6] Start with small-scale reactions to assess the reaction profile.

  • Proper Vessel Sealing: Ensure the reaction vessel is sealed correctly to prevent leaks or explosions.[7]

  • Solvent Choice: Avoid using low-boiling point solvents in closed-vessel systems, as they can generate excessively high pressures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct the experiments in a well-ventilated fume hood.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Suboptimal reaction temperature or time.Systematically vary the temperature and reaction time to find the optimal conditions. Monitor reaction progress using TLC or LC-MS.
Incorrect solvent.Select a polar solvent with a high dielectric constant that can efficiently absorb microwave energy (e.g., EtOH, AcOH, DMF). Consider solvent-free conditions.[3]
Inefficient stirring.Ensure the stir bar is rotating effectively to promote even heating throughout the reaction mixture.
Formation of Multiple Products/Byproducts Reaction temperature is too high.Lower the reaction temperature to improve selectivity and reduce the formation of degradation products.
Reaction time is too long.Reduce the reaction time to minimize the formation of side products after the main reaction is complete.
Reaction Pressure Exceeds Safety Limits Use of a low-boiling point solvent.Switch to a higher-boiling point solvent or reduce the reaction temperature.
Reaction is highly exothermic.Reduce the initial power setting and ramp the temperature more slowly. Consider using a larger reaction vessel to accommodate pressure buildup.
Amount of reactants is too high for the vessel size.Reduce the scale of the reaction or use a larger, appropriately rated reaction vessel.
Inconsistent Results Between Runs Using a domestic microwave oven.Use a dedicated scientific microwave reactor for precise control over reaction parameters.[3][6]
Inconsistent sealing of reaction vessels.Ensure a consistent and proper seal on all reaction vials to maintain pressure and prevent solvent loss.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

The following tables summarize quantitative data from various studies, highlighting the significant improvements in reaction time and yield achieved with microwave-assisted synthesis of pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles

MethodTemperature (°C)TimeYield (%)Reference
Conventional752 hours72 - 90[1]
Microwave605 minutes91 - 98[1]

Table 2: Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives

MethodTemperature (°C)TimePower (W)Yield (%)Reference
Conventional801 hourN/A48 - 85[1]
Microwave802 minutes15062 - 92[1]

Table 3: Synthesis of Pyrazole and Oxadiazole Hybrids

MethodTimeYield (%)Reference
Conventional7 - 9 hoursNot specified, but lower than microwave[8]
Microwave9 - 10 minutes79 - 92 (improvement)[8]

Table 4: Synthesis of Dihydro-pyrazoles

MethodTemperature (°C)TimePower (W)Yield (%)Reference
Microwave7515 - 70 minutes10050 - 82[9]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

  • Reactants: Substituted phenylhydrazines and appropriate 1,3-dicarbonyl compounds.

  • Solvent: Ethanol.

  • Procedure:

    • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the substituted phenylhydrazine (1 mmol) and the 1,3-dicarbonyl compound (1 mmol).

    • Add ethanol (5 mL).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 60°C for 5 minutes with a power of 50 W.[1]

    • After the reaction is complete, cool the vessel to room temperature.

    • The product can typically be isolated by filtration and washed with cold ethanol.

    • Further purification, if necessary, can be achieved by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

  • Reactants: Aryl hydrazines and 3-aminocrotononitrile or an α-cyanoketone.

  • Solvent: 1 M Hydrochloric Acid.

  • Procedure:

    • To a 2-5 mL microwave reaction vial containing a stir bar, add the aryl hydrazine (2 mmol) and 3-aminocrotononitrile (2 mmol).[7]

    • Add 5 mL of 1 M hydrochloric acid to achieve a starting reagent concentration of 0.4 M.[7]

    • Seal the vial securely using a crimper tool.[7]

    • Place the vial in the microwave reactor and set the temperature to the desired value (e.g., 150°C).

    • Irradiate for 10-15 minutes with stirring.[7]

    • After cooling, the pure product can often be obtained by vacuum filtration.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification prep_reactants Combine Reactants & Solvent seal_vessel Seal Reaction Vessel prep_reactants->seal_vessel mw_irradiation Microwave Heating (Controlled T, P, t) seal_vessel->mw_irradiation cooling Cool to Room Temp. mw_irradiation->cooling isolation Isolate Product (e.g., Filtration) cooling->isolation purification Purify Product (e.g., Recrystallization) isolation->purification

Caption: Workflow for microwave-assisted pyrazole synthesis.

troubleshooting_logic start Low Yield or Incomplete Reaction check_params Check Reaction Parameters (T, t, P) start->check_params check_solvent Evaluate Solvent Choice start->check_solvent check_monitoring Monitor Reaction Progress (TLC/LC-MS) start->check_monitoring optimize_params Optimize T, t, P check_params->optimize_params change_solvent Select More Polar Solvent or Try Solvent-Free check_solvent->change_solvent confirm_completion Ensure Starting Material is Consumed check_monitoring->confirm_completion success Improved Yield optimize_params->success change_solvent->success confirm_completion->success

Caption: Troubleshooting logic for low yield in pyrazole synthesis.

References

separation of 3-methyl-1H-pyrazole-4-carbaldehyde from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Separation of 3-Methyl-1H-pyrazole-4-carbaldehyde

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties in purifying this compound, particularly after synthesis via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and impurities in the synthesis of this compound?

A1: The most common synthetic route is the Vilsmeier-Haack formylation of 3-methyl-1H-pyrazole.[1][2] Therefore, the primary impurity is typically unreacted 3-methyl-1H-pyrazole. Other potential impurities include residual Vilsmeier reagent (formed from DMF and POCl₃), its hydrolysis byproducts (e.g., phosphoric acid), and excess DMF solvent.[3][4]

Q2: Why is purification necessary?

A2: Unreacted starting materials and reaction byproducts can interfere with subsequent reactions, affect analytical characterization, and compromise the biological activity or material properties of the final product. A pure compound is essential for obtaining reliable and reproducible results in research and development.

Q3: What are the key physical property differences between the product and the main starting material?

A3: The primary difference lies in their polarity and melting points, which are exploited for separation. The aldehyde group on the product makes it significantly more polar than the starting material, 3-methyl-1H-pyrazole.

Table 1: Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Polarity
This compound (Product)C₅H₆N₂O110.11[5]105-110High
3-methyl-1H-pyrazole (Starting Material)C₄H₆N₂82.10[6]36.5[6]Moderate

Q4: Which purification method is most effective?

A4: Flash column chromatography is generally the most effective and widely used method for this separation due to the significant polarity difference between the product and the starting material.[7] Recrystallization can also be effective, especially if the crude product is relatively pure.

Troubleshooting Guide

This section addresses common problems encountered during the purification process.

Problem: My crude product is an oil/dark tar after aqueous work-up.

  • Possible Cause: Incomplete hydrolysis of the iminium salt intermediate or residual DMF and phosphorus byproducts.

  • Solution:

    • Ensure the reaction mixture is quenched thoroughly by pouring it onto crushed ice and neutralizing with a base (e.g., NaHCO₃, NaOH solution) until the pH is > 8.

    • Stir the aqueous mixture vigorously for an extended period (1-2 hours) to ensure complete hydrolysis.

    • Perform a thorough extraction with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the combined organic layers multiple times with water and finally with brine to remove residual DMF and salts.

Problem: I see multiple spots on my TLC plate, and they are too close together.

  • Possible Cause: The solvent system used for Thin Layer Chromatography (TLC) is not optimal for resolving the product from the impurities.

  • Solution:

    • Adjust Polarity: The goal is to find a solvent system where the product has an Rf value between 0.25 and 0.35, and the starting material has a significantly higher Rf.[8]

    • Systematic Screening: Start with a standard solvent system like 30% Ethyl Acetate in Hexane. If separation is poor, systematically increase or decrease the polarity. For highly polar compounds, a system like 5% Methanol in Dichloromethane may be necessary.[9]

    • Refer to the table below for starting points.

Table 2: Recommended TLC & Column Chromatography Solvent Systems
Solvent System (v/v)PolarityTypical ApplicationExpected Rf (Product)
20-40% Ethyl Acetate / HexaneMediumGood starting point for most separations.[10]0.2 - 0.4
50-70% Ethyl Acetate / HexaneMedium-HighFor eluting the product if it's slow-moving.0.4 - 0.6
2-5% Methanol / DichloromethaneHighUseful for highly polar products or if streaking occurs.[9]0.3 - 0.5
7:2:1 Cyclohexane / Triethylamine / EthanolHigh (Basic)Effective for basic heterocycles like pyrazoles.[11]Variable

Problem: The product is not crystallizing from the solvent.

  • Possible Cause: The crude product is too impure, the wrong solvent was chosen, or the solution is not supersaturated.

  • Solution:

    • Purity Check: Run a TLC or ¹H NMR of the crude material. If it is less than ~90% pure, column chromatography is recommended before attempting recrystallization.

    • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[12] For this compound, consider solvents like isopropanol, ethyl acetate/hexane mixtures, or toluene.[13]

    • Induce Crystallization: If the cooled solution remains clear, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.[13]

Problem: The yield after column chromatography is very low.

  • Possible Cause: The product is highly polar and may be partially adsorbing to the silica gel, or the fractions were not collected properly.

  • Solution:

    • Deactivate Silica: If streaking or poor recovery is observed, the acidic nature of silica gel might be an issue. Pre-treat the column by flushing it with the eluent containing a small amount of triethylamine (~1%) to neutralize acidic sites.[11]

    • Monitor Elution Carefully: Collect smaller fractions and monitor them diligently by TLC to avoid discarding fractions containing the product.

    • Increase Solvent Polarity: After the main impurities have eluted, a gradual or step increase in solvent polarity (e.g., switching to a higher percentage of ethyl acetate or adding methanol) can help elute any strongly adsorbed product.[14]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the recommended method for separating the polar aldehyde product from the less polar starting material.

  • TLC Analysis: Determine the optimal eluent system that provides good separation and an Rf value of ~0.3 for the product. A common starting point is 30% Ethyl Acetate in Hexane.

  • Column Preparation:

    • Select a column with an appropriate diameter based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system (either as a slurry or dry-packed and then wetted). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, applying gentle pressure ("flash").

    • Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is suitable for crude material that is already relatively pure (>90%).

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a test solvent (e.g., isopropanol, toluene, or an ethyl acetate/hexane mixture). Heat the mixture. A good solvent will dissolve the solid when hot but allow crystals to form upon cooling.[15]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

Visual Guides

Workflow for Purification

G A Crude Reaction Mixture B Aqueous Work-up (Quench & Neutralize) A->B C Extraction (e.g., Ethyl Acetate) B->C D Drying & Concentration C->D E Assess Purity (TLC / NMR) D->E F Purification Step E->F G Column Chromatography F->G High Impurity Load or Poor Separation H Recrystallization F->H Low Impurity Load I Pure Product G->I H->I

Troubleshooting Decision Tree

// Nodes Start [label="Low Purity After Initial Work-up?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TLC_Poor [label="Poor TLC Separation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Solvent [label="Optimize TLC Solvent System\n(Adjust Polarity)", shape=box, style="filled,rounded"]; Column_Streak [label="Streaking on Column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Base [label="Add ~1% Triethylamine\nto Eluent", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed_Column [label="Proceed with Column Chromatography", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; No_Crystals [label="Product Fails to Crystallize?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Purity [label="Check Purity.\nIf <90%, perform chromatography first.", shape=box, style="filled,rounded"]; Induce [label="Try Scratching or Seeding", shape=box, style="filled,rounded"]; Re_Solvent [label="Screen for a Better\nRecrystallization Solvent", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> TLC_Poor [label=" Yes "]; Start -> No_Crystals [label=" No, attempting\nrecrystallization "]; TLC_Poor -> Optimize_Solvent [label=" Yes "]; TLC_Poor -> Column_Streak [label=" No "]; Optimize_Solvent -> Column_Streak; Column_Streak -> Add_Base [label=" Yes "]; Column_Streak -> Proceed_Column [label=" No "]; Add_Base -> Proceed_Column; No_Crystals -> Check_Purity [label=" Yes "]; Check_Purity -> Induce; Induce -> Re_Solvent [label=" Still fails "]; } DOT Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low yields in your palladium-catalyzed cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction has a low yield. What are the most common initial checks I should perform?

When encountering low yields, a systematic check of your reagents and reaction setup is the best first step.

  • Reagent Quality and Integrity: Ensure all starting materials, including the aryl halide and organometallic reagent, are pure and free from inhibitors that could poison the catalyst.[1] Boronic acids, for example, can degrade or undergo protodeboronation.[1][2] Using fresh, high-purity reagents is crucial. For sensitive reagents like phosphine ligands, which are prone to oxidation, ensure they have been stored correctly under an inert atmosphere.[2][3]

  • Catalyst Activity: Verify that your palladium source is active. Pd(II) precatalysts can degrade over time, and the active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[2][3] The formation of a black precipitate ("palladium black") is a common visual indicator of catalyst decomposition and aggregation.[3][4]

  • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen is a critical culprit in deactivating the active Pd(0) catalyst.[2][3] Ensure the base is pure and its choice is appropriate for the specific reaction, as its strength and solubility significantly impact the outcome.[1]

  • Inert Atmosphere: Confirm that the reaction was set up and maintained under a strict inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[4][5]

Q2: How do I know if the palladium catalyst is the problem?

Catalyst-related issues are a primary cause of low conversion. Here are key indicators and causes:

  • Palladium Black Formation: The precipitation of metallic palladium is a clear sign of catalyst aggregation and deactivation.[3] This can be triggered by excessive temperatures, high catalyst concentrations, or an unsuitable ligand-to-metal ratio.[3]

  • Inefficient Precatalyst Activation: Many reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[3][6] This activation step is critical and can fail if the conditions (base, ligand, temperature) are not optimal, resulting in a low concentration of the active catalyst.[3][6]

  • Reaction Stalls: A reaction that begins but stops before completion often points to catalyst deactivation during the process.[3] This is frequently caused by trace oxygen, especially in reactions requiring long heating times.[3]

  • Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons, shutting down the catalytic cycle.[1][7]

Q3: What role do ligands play, and how do I choose the right one?

Ligands are critical for stabilizing the palladium center and modulating its reactivity.[8]

  • Function: Ligands stabilize the Pd(0) catalyst, prevent aggregation, and influence the rates of key steps in the catalytic cycle (oxidative addition, reductive elimination).[6][8] Their steric and electronic properties are crucial.

  • Common Issues: Phosphine ligands are susceptible to oxidation, which can strip the palladium of its necessary electronic environment and lead to deactivation.[3][6] Using an insufficient amount of ligand can also lead to the formation of palladium black.[6]

  • Selection: For challenging substrates, such as aryl chlorides or sterically hindered partners, bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step.[1][5]

Q4: How do base and solvent choice affect my reaction yield?

The base and solvent are not passive components; they actively influence the entire catalytic cycle.

  • Base: The base's primary role is often to activate one of the coupling partners (e.g., deprotonating a terminal alkyne in Sonogashira or forming a boronate species in Suzuki).[4][5] The choice of base can dramatically affect yield.[5] Its strength, solubility, and steric properties are all important considerations.[9] For example, milder bases like K₃PO₄ or Cs₂CO₃ can sometimes mitigate side reactions like protodeboronation in Suzuki couplings.[2]

  • Solvent: The solvent affects the solubility of reagents, catalyst stability, and overall reaction kinetics.[1][10] A solvent screen is often necessary during optimization.[1] Polar aprotic solvents like DMF or THF are common, but nonpolar solvents like toluene or dioxane are also frequently used.[10][11] In some cases, the solvent can even influence the selectivity of a reaction.[10] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.[2]

Troubleshooting Guides

Guide 1: Problem - Reaction Fails to Initiate or Stalls

If you observe no product formation or the reaction stops prematurely, consider the following causes and solutions.

Potential Causes:
  • Inactive Catalyst: The Pd(0) catalyst is not being generated from the Pd(II) precatalyst.[3][6]

  • Catalyst Deactivation: The active Pd(0) has been oxidized to inactive Pd(II) by oxygen, or has aggregated into palladium black.[3]

  • Poor Substrate Reactivity: The oxidative addition step is too slow. This is common with aryl chlorides or sterically hindered substrates.[1][12]

  • Catalyst Poisoning: Impurities in the reagents are inhibiting the catalyst.[1]

Troubleshooting Workflow

G start Low or No Conversion check_reagents Check Reagent Purity & Stability (Aryl Halide, Organometallic Partner) start->check_reagents check_catalyst Verify Catalyst & Ligand Integrity (Freshness, Storage) start->check_catalyst check_conditions Ensure Rigorous Inert Conditions (Degassed Solvent, Inert Gas) start->check_conditions decision Any Obvious Issues? check_reagents->decision check_catalyst->decision check_conditions->decision fix_obvious Address Found Issue: - Purify Reagents - Use Fresh Catalyst/Ligand - Improve Degassing Technique decision->fix_obvious Yes no_obvious Systematically Optimize Conditions decision->no_obvious No temp Increase Temperature no_obvious->temp catalyst_loading Increase Catalyst Loading (e.g., 1 mol% to 5 mol%) no_obvious->catalyst_loading ligand Switch to a More Active Ligand System (e.g., Buchwald Ligands for Ar-Cl) no_obvious->ligand base_solvent Screen Different Bases/Solvents no_obvious->base_solvent

Caption: A workflow for troubleshooting low conversion.

Guide 2: Problem - Significant Byproduct Formation

The presence of major byproducts indicates that side reactions are competing with your desired cross-coupling.

Common Side Reactions & Solutions:
  • Homocoupling: This is the self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki, alkyne in Sonogashira).[4][5]

    • Cause: Often promoted by the presence of oxygen or excess Pd(II) species from inefficient precatalyst reduction.[5][13]

    • Solution: Ensure the reaction is thoroughly degassed.[4][5] Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system can also minimize this.[5] For Sonogashira reactions, copper-free conditions are often employed to avoid the Glaser homocoupling of alkynes.[4]

  • Protodeboronation (Suzuki Reaction): The boronic acid/ester group is replaced by a hydrogen atom.[2]

    • Cause: Particularly common with electron-deficient boronic acids and can be promoted by aqueous bases.[2]

    • Solution: Use milder or non-aqueous bases (e.g., K₃PO₄, KF).[2] Switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt can protect the reagent from premature decomposition.[2][5] Shorter reaction times and lower temperatures may also help.[2]

  • Alkene Isomerization (Heck Reaction): The double bond in the starting alkene or product migrates.

    • Cause: A palladium-hydride intermediate formed during the catalytic cycle can promote isomerization.

    • Solution: This can sometimes be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl) to the reaction mixture.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of different parameters on yield for model reactions, compiled from literature examples. These serve as a general guide for optimization.

Table 1: Effect of Ligand on a Model Suzuki Coupling

(Reaction: 4-Bromotoluene + Phenylboronic Acid)

Catalyst/Ligand SystemTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃801275
Pd(OAc)₂ / P(tBu)₃25492
Pd₂(dba)₃ / SPhos252>98
Pd(dppf)Cl₂80895

Note: Yields are illustrative and highly substrate-dependent. Bulky, electron-rich ligands like P(tBu)₃ and SPhos often allow for lower temperatures and higher efficiency.[1][5]

Table 2: Effect of Base and Solvent on a Model Sonogashira Coupling

(Reaction: Iodobenzene + Phenylacetylene)

BaseSolventTemp (°C)Yield (%)
Et₃NTHF6085
Et₃NDMF6070
Cs₂CO₃Dioxane8090
DiisopropylamineToluene8094

Note: Amine bases are often required to deprotonate the alkyne.[4] The choice of solvent can significantly impact catalyst stability and reaction rate.[1][14]

Key Experimental Protocol

This is a generalized procedure for a palladium-catalyzed cross-coupling reaction. It must be optimized for specific substrates.

Materials:
  • Aryl/vinyl halide (1.0 equiv)

  • Organometallic reagent (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:
  • Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, organometallic reagent, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the vessel and purge it by evacuating and backfilling with an inert gas (argon or nitrogen) for 3-5 cycles.[5]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[5]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique like TLC, GC, or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[5]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Visualizations

The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to diagnosing issues. Low yields can result from a bottleneck at any stage.

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)-R'(L_n) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-R') RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Organometal R'-M (Organometallic Rgt.) Organometal->Trans

Caption: The key steps of a generic palladium cross-coupling cycle.

Decision Tree for Selecting Reaction Components

This guide provides a starting point for selecting components for a new or challenging coupling reaction.

Component_Selection start Substrate Type? ar_cl Aryl Chloride (Challenging) start->ar_cl ar_br_i Aryl Bromide/Iodide (Standard) start->ar_br_i ligand_cl Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or NHCs ar_cl->ligand_cl base_cl Start with Strong Base (e.g., K₃PO₄, Cs₂CO₃) ar_cl->base_cl temp_cl Higher Temperatures Often Needed (e.g., 100-120 °C) ar_cl->temp_cl ligand_br Standard Ligands Often Sufficient (e.g., PPh₃, P(tBu)₃) ar_br_i->ligand_br base_br Screen Common Bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) ar_br_i->base_br side_reaction Side Reactions Suspected? (e.g., Protodeboronation) ar_br_i->side_reaction fix_side Switch from Boronic Acid to Pinacol Ester or Trifluoroborate. Use Milder Base (KF, Cs₂CO₃). side_reaction->fix_side Yes

Caption: A decision tree for selecting key reaction components.

References

Validation & Comparative

Comparative NMR Analysis of 3-methyl-1H-pyrazole-4-carbaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 3-methyl-1H-pyrazole-4-carbaldehyde with its structural isomer, 5-methyl-1H-pyrazole-4-carbaldehyde, and the parent compound, 1H-pyrazole-4-carbaldehyde, provides valuable insights for researchers and professionals in drug development. This guide presents a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols.

The structural elucidation of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Pyrazole derivatives, in particular, are of significant interest due to their diverse biological activities. Precise characterization using spectroscopic methods like NMR is crucial for distinguishing between isomers and understanding their electronic properties, which can significantly influence their pharmacological profiles. This guide offers a side-by-side comparison of the NMR data for this compound, its 5-methyl isomer, and the unsubstituted 1H-pyrazole-4-carbaldehyde.

Experimental Protocols

A standardized protocol was utilized for the acquisition of all NMR spectra to ensure data comparability.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: Bruker Avance 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.089 s

  • Spectral Width: 8255 Hz

¹³C NMR Spectroscopy:

  • Spectrometer: Bruker Avance 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.31 s

  • Spectral Width: 23810 Hz

NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for the three pyrazole carbaldehyde derivatives.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Compoundδ (ppm)MultiplicityAssignment
This compound 9.96sCHO
7.39sH5
2.41sCH₃
5-methyl-1H-pyrazole-4-carbaldehyde Data not available in searched literature--
1H-pyrazole-4-carbaldehyde 9.89sCHO
8.13sH3/H5

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Compoundδ (ppm)Assignment
This compound 192.6CHO
138.9C3
136.5C5
135.3C4
21.2CH₃
5-methyl-1H-pyrazole-4-carbaldehyde Data not available in searched literature-
1H-pyrazole-4-carbaldehyde 185.5CHO
142.1C3/C5
120.0C4

Note: Specific assignments for all aromatic carbons of this compound were not explicitly provided in the referenced literature.

Analysis and Interpretation

The presence of the electron-withdrawing aldehyde group significantly influences the chemical shifts of the pyrazole ring protons and carbons. In this compound, the methyl group at the C3 position introduces an electron-donating effect, which is reflected in the chemical shifts compared to the unsubstituted analog.

The aldehyde proton in this compound appears at 9.96 ppm, slightly downfield compared to 1H-pyrazole-4-carbaldehyde (9.89 ppm). This can be attributed to the combined electronic effects of the pyrazole ring and the methyl substituent. The pyrazole proton (H5) in the 3-methyl derivative is observed at 7.39 ppm.

In the ¹³C NMR spectrum of this compound, the aldehyde carbon resonates at 192.6 ppm. The upfield shift of the methyl carbon at 21.2 ppm is characteristic of a methyl group attached to an aromatic ring.

A lack of available experimental data for 5-methyl-1H-pyrazole-4-carbaldehyde prevents a direct comparison. However, it is anticipated that the position of the methyl group at C5 would lead to distinct differences in the chemical shifts of the pyrazole ring protons and carbons due to altered electronic and steric environments.

Workflow for NMR Analysis

The logical workflow for performing an NMR analysis of a novel compound is depicted in the following diagram.

NMR_Workflow General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis and Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire 1H and 13C NMR Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectra (TMS) H->I J Peak Picking and Integration I->J K Assign Chemical Shifts J->K L Analyze Multiplicities and Coupling Constants K->L M Structure Elucidation/Verification L->M

Caption: General workflow for NMR analysis.

This guide provides a foundational comparison of the NMR spectra of this compound and related compounds. The presented data and protocols are intended to assist researchers in the unambiguous identification and characterization of these important heterocyclic scaffolds. Further investigation is warranted to obtain and analyze the NMR data for 5-methyl-1H-pyrazole-4-carbaldehyde to complete this comparative study.

Comparative Analysis of the Mass Spectrometry Fragmentation of 3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-methyl-1H-pyrazole-4-carbaldehyde against the known fragmentation of a closely related isomer, 1-methyl-1H-pyrazole-4-carbaldehyde. This information is crucial for researchers in analytical chemistry, drug discovery, and metabolomics for the accurate identification and structural elucidation of pyrazole-based compounds.

Introduction

Pyrazole derivatives are significant scaffolds in medicinal chemistry. Understanding their fragmentation behavior under mass spectrometry is essential for their unambiguous identification in complex mixtures. This guide outlines the predicted fragmentation pathways for this compound and compares it with experimental data for 1-methyl-1H-pyrazole-4-carbaldehyde, highlighting the influence of the methyl group's position on the fragmentation pattern.

Predicted and Comparative Fragmentation Patterns

The mass spectrometry fragmentation of pyrazole derivatives is influenced by the stability of the aromatic ring and the nature of its substituents. For aromatic aldehydes, characteristic losses of a hydrogen radical (M-1) and a formyl radical (M-29) are common. The pyrazole ring itself can undergo cleavage, often leading to the loss of hydrogen cyanide (HCN) or molecular nitrogen (N₂).

The table below summarizes the predicted key fragments for this compound and compares them with the observed major fragments for 1-methyl-1H-pyrazole-4-carbaldehyde.

m/z Predicted Fragment Ion (this compound) Observed Fragment Ion (1-methyl-1H-pyrazole-4-carbaldehyde) Interpretation
110[M]⁺•[M]⁺•Molecular Ion
109[M-H]⁺[M-H]⁺Loss of a hydrogen radical from the aldehyde
82[M-CO]⁺•[M-CO]⁺•Loss of carbon monoxide from the [M-H]⁺ ion
81[M-CHO]⁺[M-CHO]⁺α-cleavage, loss of the formyl group
54[C₃H₄N]⁺[C₃H₄N]⁺Ring fragmentation, possibly after loss of HCN
42[C₂H₂N]⁺[C₂H₂N]⁺Further fragmentation of the pyrazole ring

Proposed Fragmentation Pathway for this compound

The following diagram illustrates the predicted major fragmentation pathway for this compound under electron ionization.

fragmentation_pathway M [C₅H₆N₂O]⁺• m/z = 110 (Molecular Ion) M_minus_H [C₅H₅N₂O]⁺ m/z = 109 M->M_minus_H - H• M_minus_CHO [C₄H₅N₂]⁺ m/z = 81 M->M_minus_CHO - CHO• M_minus_H_minus_CO [C₄H₅N₂]⁺ m/z = 81 M_minus_H->M_minus_H_minus_CO - CO Fragment_54 [C₃H₄N]⁺ m/z = 54 M_minus_CHO->Fragment_54 - HCN

FT-IR Spectroscopic Analysis of 3-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-methyl-1H-pyrazole-4-carbaldehyde. By examining its characteristic vibrational frequencies and comparing them with related pyrazole derivatives, this document serves as a valuable resource for the identification and characterization of this important heterocyclic aldehyde in various research and development settings.

FT-IR Spectral Data Comparison

The following table summarizes the expected FT-IR absorption bands for this compound, alongside experimental data from similar pyrazole derivatives for objective comparison.

Vibrational Mode Expected Range for this compound (cm⁻¹) Comparative Data from Pyrazole Derivatives (cm⁻¹) References
N-H Stretch (pyrazole ring)3100 - 3300 (broad)~3369 (broad) in a pyrazole derivative.[1]
C-H Stretch (aromatic/pyrazole ring)3000 - 31003000-3100 in 3-methyl-1-phenylpyrazole.[2]
C-H Stretch (methyl group)2850 - 2960Asymmetric and symmetric deformations observed between 1357-1452 cm⁻¹.
C=O Stretch (aldehyde)1670 - 1700Appearance of a new C=O stretching band is noted in 4-formyl pyrazole derivatives.[3]
C=N Stretch (pyrazole ring)1550 - 1620~1553 in a pyrazole derivative.[2]
C=C Stretch (pyrazole ring)1450 - 15801430-1620 in various pyrazole derivatives.[2]
C-H Bend (methyl group)1370 - 1470Rocking vibrations for methyl groups are typically in the 1010-1070 cm⁻¹ range.
Ring Vibrations (pyrazole)1000 - 1300Pyrazole ring deformation observed at 634 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol outlines a standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound using an ATR accessory, a common and convenient method for solid and liquid samples.

Objective: To acquire a high-quality FT-IR spectrum of this compound.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., Diamond ATR)

  • This compound (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are clean and dry.

    • Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum accounts for the absorbance of the ATR crystal, the atmosphere (CO₂ and water vapor), and the instrument itself.

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Lower the ATR press arm to ensure no sample is in the beam path.

    • Acquire the background spectrum according to the instrument's software instructions. Typically, this involves co-adding a number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

    • Lower the press arm of the ATR accessory to apply consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

    • Acquire the sample spectrum. Use the same acquisition parameters (number of scans, resolution) as for the background spectrum. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the wavenumbers of the absorption bands.

    • Compare the obtained peak positions with the expected values and data from related compounds (as listed in the table above) to confirm the identity and purity of the sample.

  • Cleaning:

    • After the analysis, retract the press arm and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol to remove any residual sample.

Visualizing the FT-IR Analysis Workflow

The following diagrams illustrate the logical flow of the FT-IR experimental process.

FT_IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan place_sample Place Sample on ATR Crystal background_scan->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum data_processing Data Processing & Analysis acquire_spectrum->data_processing cleaning Clean ATR Crystal data_processing->cleaning end End cleaning->end

Caption: Experimental workflow for FT-IR analysis.

Spectral_Interpretation_Logic start Obtained FT-IR Spectrum identify_peaks Identify Key Absorption Peaks start->identify_peaks compare_data Compare with Reference Data identify_peaks->compare_data assign_groups Assign Functional Groups (Aldehyde, Pyrazole, Methyl) compare_data->assign_groups confirm_structure Confirm Molecular Structure assign_groups->confirm_structure

References

A Comparative Guide to HPLC-UV and Alternative Methods for the Quantification and Purity Assessment of 3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification and purity assessment of 3-methyl-1H-pyrazole-4-carbaldehyde against alternative analytical techniques, namely Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is evaluated based on key validation parameters, supported by representative experimental data to aid researchers in selecting the most appropriate technique for their specific analytical needs.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Reversed-phase HPLC-UV is a robust and widely accessible technique, making it a workhorse for routine quality control and purity assessment of aromatic and heterocyclic compounds like this compound. The method's simplicity, cost-effectiveness, and reliability make it an attractive first choice for many laboratories.

Experimental Protocol: HPLC-UV Method

A reversed-phase HPLC method was developed for the quantification and purity assessment of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 40% A, 60% B

      • 15-18 min: Hold at 40% A, 60% B

      • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample, dissolve it in, and dilute to volume with the diluent to an expected concentration within the calibration range.

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve of peak area versus concentration for the standard solutions.

  • The concentration of this compound in the sample is determined from the calibration curve.

  • Purity is assessed by calculating the percentage of the main peak area relative to the total peak area of all detected components.

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Alternative Analytical Methods

While HPLC-UV is a powerful technique, certain applications may benefit from the enhanced sensitivity and selectivity of UPLC-MS/MS or the unique capabilities of GC-MS.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification, metabolite identification, and analysis in complex biological matrices.

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitored Transition: (Precursor ion > Product ion) for this compound.

  • Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities, residual solvents, and for providing structural information through mass spectral fragmentation patterns.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for polar compounds (e.g., a wax or a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration suitable for GC analysis (e.g., 1-50 µg/mL).

Head-to-Head Comparison

The choice of an analytical method should be guided by the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Parameter HPLC-UV UPLC-MS/MS GC-MS
Linearity (r²) > 0.999> 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL1 - 50 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL~0.05 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL~0.15 ng/mL~1.5 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Selectivity GoodExcellentExcellent
Throughput ModerateHighModerate
Cost per Sample LowHighModerate
Instrumentation Cost LowHighModerate
Primary Application Routine QC, PurityTrace Analysis, BioanalysisVolatile Impurities

Visualizing the Analytical Workflow and Method Comparison

To visually represent the analytical processes and their comparative logic, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Injection Sample Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification & Purity Calculation Calibration->Quantification cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_prep->cluster_hplc cluster_data cluster_data cluster_hplc->cluster_data

Caption: Workflow for the HPLC-UV analysis of this compound.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Analyte This compound HPLC HPLC-UV Analyte->HPLC UPLC UPLC-MS/MS Analyte->UPLC GC GC-MS Analyte->GC Sensitivity Sensitivity HPLC->Sensitivity Moderate Cost Cost HPLC->Cost Low Selectivity Selectivity HPLC->Selectivity Good Application Primary Application HPLC->Application Routine QC UPLC->Sensitivity Very High UPLC->Cost High UPLC->Selectivity Excellent UPLC->Application Trace Analysis GC->Sensitivity High GC->Cost Moderate GC->Selectivity Excellent GC->Application Volatiles

Caption: Comparison of analytical methods for this compound.

Conclusion

The choice of an analytical method for the quantification and purity assessment of this compound should be based on the specific requirements of the study. The developed HPLC-UV method is a robust and reliable option for routine analysis and quality control where high sensitivity is not a primary concern. For applications requiring the quantification of low levels of the compound, such as in complex biological matrices or for trace impurity analysis, UPLC-MS/MS offers superior sensitivity and selectivity. GC-MS provides another powerful alternative, particularly for the profiling of volatile impurities. This guide provides the necessary information for researchers to make an informed decision on the most suitable analytical technique for their needs.

A Comparative Guide to the Synthesis of Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of the pyrazole-4-carbaldehyde core is of significant interest due to its prevalence in bioactive molecules. This guide provides a comparative analysis of common synthetic routes to this important intermediate, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route to pyrazole-4-carbaldehyde is often guided by factors such as substrate availability, desired scale, and tolerance of functional groups. Below is a summary of key quantitative data for three prominent methods.

MethodStarting MaterialKey ReagentsReaction TimeTemperatureYield (%)
Vilsmeier-Haack Reaction Substituted Hydrazones or PyrazolesPOCl₃, DMF1 - 12 hours0 - 90 °C60 - 90%[1][2][3]
Duff Reaction 1-Phenyl-1H-pyrazoleHexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA)12 hoursReflux76.5 - 98.9%[4]
From Chalcones α,β-Unsaturated Ketones (Chalcones)Hydrazine Hydrate, Formic Acid24 hoursReflux~60%[5]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.

Protocol for the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde:

This procedure begins with the formation of a hydrazone, which is then cyclized and formylated in a one-pot reaction.

  • Step 1: Hydrazone Formation: Acetophenone is reacted with phenylhydrazine in ethanol at 80 °C to yield 1-phenyl-2-(1-phenylethylidene)hydrazine.[1]

  • Step 2: Cyclization and Formylation: The resulting hydrazone is then subjected to the Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in a 76% yield.[1]

Alternative Vilsmeier-Haack Protocol for Substituted Pyrazoles:

  • To a solution of the substituted hydrazone in dry DMF, cooled in an ice bath, POCl₃ is added dropwise.[3]

  • The reaction mixture is then heated, typically to around 80 °C, for several hours.[3]

  • Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralized. The precipitated product is then collected by filtration.

Duff Reaction

The Duff reaction provides an alternative for the formylation of activated aromatic rings using hexamethylenetetramine as the formylating agent.

Protocol for the formylation of 1-phenyl-1H-pyrazoles:

  • A mixture of the 1-phenyl-1H-pyrazole derivative and 1.5 equivalents of hexamethylenetetramine (HMTA) is refluxed in trifluoroacetic acid for 12 hours.[4]

  • This method has been reported to produce a variety of substituted 1-phenyl-1H-pyrazole-4-carbaldehydes in yields ranging from 76.5% to 98.9%.[4]

Synthesis from Chalcones

This method involves the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine source, followed by formylation.

Protocol for the synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde:

  • A mixture of the chalcone (15 mmol) in formic acid (15 mL) is treated with a dropwise addition of hydrazine hydrate (30 mmol) in ethanol (15 mL).[5]

  • The reaction mixture is then refluxed with constant stirring for 24 hours.[5]

  • After cooling, the solution is poured onto crushed ice to precipitate the crude product, which is then purified by recrystallization from ethyl acetate to yield the final product (60% yield).[5]

Synthetic Workflow Diagrams

The logical flow of the comparative study and the general synthetic pathways are illustrated below using Graphviz.

cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Product Start_Hydrazone Substituted Hydrazones / Pyrazoles Method_VH Vilsmeier-Haack Reaction Start_Hydrazone->Method_VH POCl₃, DMF Start_Pyrazole 1-Phenyl-1H-pyrazole Method_Duff Duff Reaction Start_Pyrazole->Method_Duff HMTA, TFA Start_Chalcone Chalcones Method_Chalcone Reaction with Hydrazine & Formic Acid Start_Chalcone->Method_Chalcone Hydrazine Hydrate, HCOOH Product Pyrazole-4-carbaldehyde Method_VH->Product Method_Duff->Product Method_Chalcone->Product

Caption: Comparative workflow of pyrazole-4-carbaldehyde synthesis.

cluster_vilsmeier Vilsmeier-Haack Pathway cluster_duff Duff Reaction Pathway Hydrazone Hydrazone Formylated_Pyrazole Pyrazole-4-carbaldehyde Hydrazone->Formylated_Pyrazole Cyclization & Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Pyrazole Pyrazole Duff_Product Pyrazole-4-carbaldehyde Pyrazole->Duff_Product Formylation HMTA HMTA

Caption: Key reaction pathways for pyrazole-4-carbaldehyde synthesis.

References

biological activity of 3-methyl-1H-pyrazole-4-carbaldehyde versus other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 3-methyl-1H-pyrazole-4-carbaldehyde and Other Pyrazole Derivatives

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2] Pyrazole derivatives are known to exhibit a vast array of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[3][4] This wide range of biological functions has established the pyrazole scaffold as a privileged structure in the design of novel therapeutic agents.[2]

This guide provides a comparative analysis of the biological activity of this compound against other pyrazole derivatives. The focus is on presenting quantitative experimental data to offer an objective performance comparison for researchers, scientists, and professionals in drug development. The synthesis of these compounds, particularly pyrazole-4-carbaldehydes, often involves the Vilsmeier-Haack reaction, which utilizes hydrazones as precursors.[1][5][6]

Comparative Analysis of Biological Activity

The biological potential of pyrazole derivatives is heavily influenced by the nature and position of substituents on the pyrazole ring. This section compares the antimicrobial, antifungal, and cytotoxic activities of various derivatives, including those related to this compound.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[4][7] The introduction of different functional groups can enhance their potency.

Table 1: Comparative Antibacterial Activity of Pyrazole Derivatives (MIC, µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
Hydrazone 21a ¹62.562.5125125[8]
Compound 21c ²0.25 (Multi-drug resistant)---[9]
Compound 23h ²0.25 (Multi-drug resistant)---[9]
Gatifloxacin (Standard) 1 (Multi-drug resistant)---[9]
Chloramphenicol (Standard) 12512562.562.5[8]

¹ 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide ² Pyrazole derivatives containing an imidazothiadiazole moiety

Antifungal Activity

The antifungal properties of pyrazole derivatives are also noteworthy, with many compounds showing potent activity against various fungal strains.[10][11] Fluorinated pyrazole aldehydes, for instance, have been evaluated for their effects on phytopathogenic fungi.[12]

Table 2: Comparative Antifungal Activity of Pyrazole Derivatives

Compound/DerivativeCandida albicansAspergillus nigerSclerotinia sclerotiorumFusarium culmorumReference
Hydrazone 21a ¹ (MIC, µg/mL)7.82.9--[8]
Compound H9 ² (% Inhibition)--43.07%46.75%[12]
Compound H7 ³ (% Inhibition)--42.23%-[12]
Clotrimazole (Standard) (MIC, µg/mL)31.215.6--[8]

¹ 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide ² Fluorinated pyrazole aldehyde (2-chlorophenyl derivative) ³ Fluorinated pyrazole aldehyde (2,5-dimethoxyphenyl derivative)

Cytotoxic Activity

Several pyrazole derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[13][14]

Table 3: Comparative Cytotoxic Activity of Pyrazole Derivatives (IC₅₀, µM)

Compound/DerivativeMCF-7 (Breast Cancer)WM266.5 (Melanoma)Reference
Compound A ¹1.310.45[14]
Compound B ²0.970.72[14]

¹ 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone ² 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

A common route for synthesizing 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction.[15][16]

  • Hydrazone Formation: An appropriately substituted acetophenone is refluxed with phenylhydrazine in absolute ethanol with a few drops of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon cooling, the resulting phenylhydrazone precipitate is filtered, dried, and crystallized.[16]

  • Cyclization and Formylation: The purified phenylhydrazone is then treated with a Vilsmeier-Haack reagent (typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)). The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) for several hours.[15][16]

  • Work-up: After cooling, the reaction mixture is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The solid product, the pyrazole-4-carbaldehyde derivative, is then filtered, washed with water, and purified.[16]

G cluster_synthesis Synthesis Workflow start Start Materials: - Substituted Acetophenone - Phenylhydrazine hydrazone Hydrazone Formation (Ethanol, Acetic Acid, Reflux) start->hydrazone reaction Cyclization & Formylation (Stirring at 60-80°C) hydrazone->reaction vh_reagent Vilsmeier-Haack Reagent (POCl3 + DMF) vh_reagent->reaction workup Work-up (Ice water, Neutralization) reaction->workup product Final Product: 3-substituted-1-phenyl-1H- pyrazole-4-carbaldehyde workup->product G cluster_antimicrobial Antimicrobial Screening Workflow prep Prepare Inoculum (Standardized microbial suspension) plate Inoculate Agar Plate prep->plate place Place Discs on Agar plate->place discs Impregnate Discs (Test Compounds & Controls) discs->place incubate Incubate Plate (e.g., 24h at 37°C) place->incubate measure Measure Inhibition Zones (mm) incubate->measure G pyrazole Pyrazole Core N1 C3 C4 C5 substituents Substituents Determine Activity pyrazole:f1->substituents Phenyl, Acyl groups pyrazole:f2->substituents Aryl, Alkyl, Methyl groups pyrazole:f3->substituents Carbaldehyde, Chalcone linkage pyrazole:f4->substituents Aryl, Hydroxyphenyl groups activity Biological Activity substituents->activity Modulates

References

A Comparative Spectroscopic Guide to 3-Methyl-1H-pyrazole-4-carbaldehyde and its N-Substituted Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Pyrazole derivatives, in particular, are scaffolds of significant interest due to their diverse biological activities. Unambiguous identification of isomers is critical, as minor structural changes can lead to vastly different pharmacological and physical properties. This guide provides an objective, data-driven comparison of 3-methyl-1H-pyrazole-4-carbaldehyde and its common N-methylated and N-phenylated isomers, utilizing ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The isomers under comparison are:

  • Isomer 1: this compound (the parent compound)

  • Isomer 2: 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

  • Isomer 3: 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

  • Isomer 4: 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Comparative Spectroscopic Data

The following sections summarize the key quantitative data for each spectroscopic technique, highlighting the distinguishing features of each isomer.

¹H NMR is the most powerful tool for differentiating these isomers. The key distinctions lie in the presence or absence of the N-H proton, the number and chemical shifts of methyl signals, and the presence of phenyl protons.

IsomerKey ¹H NMR Features (Typical δ, ppm)
This compound ~12.3 : Broad singlet, 1H (N-H, exchangeable). ~9.8 : Singlet, 1H (CHO). ~8.1 : Singlet, 1H (C5-H). ~2.4 : Singlet, 3H (C3-CH₃).
1,3-dimethyl-1H-pyrazole-4-carbaldehyde ~9.8 : Singlet, 1H (CHO). ~8.0 : Singlet, 1H (C5-H). ~3.9 : Singlet, 3H (N1-CH₃).[1] ~2.5 : Singlet, 3H (C3-CH₃).[1]
1,5-dimethyl-1H-pyrazole-4-carbaldehyde ~9.9 : Singlet, 1H (CHO). ~7.8 : Singlet, 1H (C3-H). ~3.8 : Singlet, 3H (N1-CH₃). ~2.6 : Singlet, 3H (C5-CH₃).
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde ~10.0 : Singlet, 1H (CHO). ~8.5 : Singlet, 1H (C5-H). ~7.5-7.9 : Multiplet, 5H (Phenyl-H). ~2.6 : Singlet, 3H (C3-CH₃).

¹³C NMR data corroborates the structural assignments, with characteristic shifts for the carbonyl, pyrazole ring, and substituent carbons.

IsomerKey ¹³C NMR Features (Typical δ, ppm)
This compound ~185.0 : (CHO). ~148.0 : (C3). ~138.0 : (C5). ~115.0 : (C4). ~13.0 : (CH₃).
1,3-dimethyl-1H-pyrazole-4-carbaldehyde ~185-190 : (CHO).[1] ~110-160 : Pyrazole ring carbons.[1] ~36.0 : (N1-CH₃). ~14.0 : (C3-CH₃).
1,5-dimethyl-1H-pyrazole-4-carbaldehyde ~186.0 : (CHO). ~145.0 : (C5). ~140.0 : (C3). ~118.0 : (C4). ~37.0 : (N1-CH₃). ~11.0 : (C5-CH₃).
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde ~184.0 : (CHO). ~153.0 : (C3). ~141.0 : (C5). ~120-140 : Phenyl carbons. ~116.0 : (C4). ~14.0 : (CH₃).

IR spectroscopy is primarily used to confirm the presence of key functional groups, especially the carbonyl group of the aldehyde and the N-H bond in the parent compound.

IsomerKey IR Frequencies (cm⁻¹)
This compound ~3200-3400 : Broad, N-H stretch. ~1670 : Strong, C=O stretch (conjugated aldehyde).
1,3-dimethyl-1H-pyrazole-4-carbaldehyde ~2850-3000 : C-H stretch (aliphatic).[1] ~1685 : Strong, C=O stretch. ~1500-1600 : C=N/C=C stretch (ring).[1]
1,5-dimethyl-1H-pyrazole-4-carbaldehyde ~2850-3000 : C-H stretch (aliphatic). ~1680 : Strong, C=O stretch. ~1500-1600 : C=N/C=C stretch (ring).
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde ~3050 : C-H stretch (aromatic). ~1688 : Strong, C=O stretch. ~1500, ~1600 : C=C stretch (phenyl and pyrazole rings).

MS provides the molecular weight and offers structural clues through fragmentation patterns. All N-substituted isomers have distinct molecular weights.

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns (m/z)
This compound C₅H₆N₂O110.11110 (M⁺), 82 (M⁺ - CO), 81 (M⁺ - CHO)
1,3-dimethyl-1H-pyrazole-4-carbaldehyde C₆H₈N₂O124.14124 (M⁺), 95 (M⁺ - CHO).[1]
1,5-dimethyl-1H-pyrazole-4-carbaldehyde C₆H₈N₂O124.14124 (M⁺), 95 (M⁺ - CHO)
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₁H₁₀N₂O186.21[2]186 (M⁺), 157 (M⁺ - CHO), 77 (C₆H₅⁺)

Experimental Protocols

Standardized protocols are crucial for reproducible spectroscopic analysis. The following are general methodologies for the characterization of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean vial.[3] Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] Tetramethylsilane (TMS) is typically added as an internal reference standard (0.00 ppm).[3] The sample is vortexed until fully dissolved and then transferred to a 5 mm NMR tube.[3]

  • Data Acquisition : Spectra are typically recorded on a 400 MHz or higher field spectrometer.[4][5]

    • ¹H NMR : Common parameters include a 30° pulse, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated.[3]

    • ¹³C NMR : A proton-decoupled pulse program is used. A longer relaxation delay (e.g., 2 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.[3]

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation.[3] The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a KBr (potassium bromide) disc may be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent pellet.[6] Alternatively, spectra can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.[7]

  • Data Acquisition : The spectrum is typically recorded over a range of 4000–400 cm⁻¹.[6] A background spectrum of the empty sample compartment (or KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8]

  • Ionization : Electron Ionization (EI) is a common technique for volatile, thermally stable compounds, providing characteristic fragmentation patterns.[9] Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically shows a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺).[4][10]

  • Analysis : The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions, generating a mass spectrum that shows the relative abundance of each ion.

Visualizations

Logical Relationships of Isomers

The N-substituted isomers can be conceptually derived from the parent this compound through standard synthetic transformations.

G parent This compound isomerPh 3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde parent->isomerPh N-arylation parent->sub isomer13 1,3-dimethyl-1H-pyrazole- 4-carbaldehyde isomer15 1,5-dimethyl-1H-pyrazole- 4-carbaldehyde sub->isomer13 N-methylation sub->isomer15

Caption: Synthetic relationship between the parent pyrazole and its N-substituted isomers.

Experimental Workflow for Isomer Identification

A logical workflow using the spectroscopic techniques discussed allows for the unambiguous identification of an unknown isomer from this set.

G start Unknown Pyrazole Aldehyde Sample ms Mass Spectrometry Determine Molecular Weight start->ms decision_mw Molecular Weight? ms->decision_mw ir IR Spectroscopy Confirm C=O and N-H nmr ¹H NMR Spectroscopy Detailed Structure ir->nmr decision_nh Broad N-H signal? nmr->decision_nh decision_mw->ir m/z = 110 decision_mw->ir m/z = 124 decision_mw->ir m/z = 186 decision_phenyl Phenyl signals (δ 7-8 ppm)? decision_nh->decision_phenyl No isomer_parent 3-methyl-1H-pyrazole- 4-carbaldehyde decision_nh->isomer_parent Yes isomer_phenyl 3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde decision_phenyl->isomer_phenyl Yes isomers_methyl 1,3- or 1,5-dimethyl isomer (Distinguish by exact shifts and 2D NMR) decision_phenyl->isomers_methyl No

Caption: Workflow for the spectroscopic identification of pyrazole aldehyde isomers.

References

Validating the Synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of heterocyclic compounds is paramount. This guide provides a comparative analysis of a common synthetic route to 3-methyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry, and validates its structure using a suite of spectroscopic techniques. An alternative synthetic pathway is also presented for comparative purposes.

The Vilsmeier-Haack reaction stands out as a prevalent and effective method for the formylation of activated aromatic and heterocyclic compounds, including the synthesis of pyrazole-4-carbaldehydes from hydrazones. This guide details the synthesis of this compound via this classic route and offers a comparative perspective with an alternative synthesis of a related compound, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which involves the initial formation of the pyrazole ring from a 1,3-dicarbonyl compound followed by formylation.

The definitive confirmation of the successful synthesis of these target molecules relies on thorough spectroscopic analysis. Here, we present the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously validate the desired chemical structures.

Experimental Protocols

Primary Synthesis: this compound via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of hydrazones.

Step 1: Formation of Acetone Hydrazone

  • In a round-bottom flask equipped with a magnetic stirrer, combine acetone (1.0 eq) and hydrazine hydrate (1.0 eq) in ethanol.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude acetone hydrazone, which can be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation

  • In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add the crude acetone hydrazone (1.0 eq) dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Alternative Synthesis: 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This method involves the initial synthesis of the pyrazole ring followed by a separate formylation step.

Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole

  • In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

  • Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude 1,3-dimethyl-1H-pyrazole by distillation or column chromatography.

Step 2: Formylation

  • Prepare the Vilsmeier reagent as described in the primary synthesis (Step 2.1).

  • Add the purified 1,3-dimethyl-1H-pyrazole (1.0 eq) to the Vilsmeier reagent at 0-5 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Work up the reaction as described in the primary synthesis (Step 2.6-2.8) to obtain 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Data for Product Validation

The following table summarizes the key spectroscopic data used to confirm the identity and purity of the synthesized this compound and the alternative product, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic TechniqueThis compound1,3-dimethyl-1H-pyrazole-4-carbaldehyde
¹H NMR (δ, ppm)~9.8 (s, 1H, -CHO), ~8.0 (s, 1H, pyrazole-H), ~2.4 (s, 3H, -CH₃), NH proton may be broad and variable~9.9 (s, 1H, -CHO), ~7.9 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH₃), ~2.5 (s, 3H, C-CH₃)
¹³C NMR (δ, ppm)~185 (-CHO), ~145 (C-CH₃), ~138 (C-CHO), ~115 (CH-pyrazole), ~12 (-CH₃)~186 (-CHO), ~150 (C-CH₃), ~140 (C-CHO), ~112 (CH-pyrazole), ~35 (N-CH₃), ~14 (C-CH₃)
IR (cm⁻¹)~3200-3400 (N-H stretch), ~2850, 2750 (C-H stretch, aldehyde), ~1670 (C=O stretch, aldehyde), ~1580 (C=N stretch)~2840, 2740 (C-H stretch, aldehyde), ~1680 (C=O stretch, aldehyde), ~1570 (C=N stretch)
Mass Spec. (m/z)Expected [M]⁺ at 110.05Expected [M]⁺ at 124.06

Synthesis and Validation Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic validation of pyrazole-4-carbaldehydes.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Reactants Starting Materials (e.g., Hydrazone or 1,3-Dicarbonyl) Reaction Chemical Reaction (e.g., Vilsmeier-Haack or Cyclocondensation) Reactants->Reaction Workup Reaction Workup (Quenching, Neutralization) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Product Pure Pyrazole-4-carbaldehyde Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

A Comparative Analysis of the Reactivity of 3-Methyl-1H-pyrazole-4-carbaldehyde Against Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, aromatic aldehydes are pivotal intermediates. Their reactivity profile dictates their utility in forming complex molecular architectures. This guide provides a comparative analysis of the reactivity of 3-methyl-1H-pyrazole-4-carbaldehyde against a selection of common aromatic aldehydes—benzaldehyde, salicylaldehyde, and p-nitrobenzaldehyde—across a range of fundamental organic reactions. This objective comparison is supported by available experimental data and detailed methodologies to assist researchers in selecting the optimal building blocks for their synthetic endeavors.

Executive Summary of Reactivity

The reactivity of an aromatic aldehyde is predominantly governed by the electronic properties of the aromatic ring and the steric environment around the carbonyl group. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thus increasing reactivity towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity.

This compound presents a unique electronic profile. The pyrazole ring is a π-excessive heteroaromatic system, yet the two nitrogen atoms exert an overall electron-withdrawing effect on the ring carbons. The aldehyde group at the C4 position is influenced by the electron-donating methyl group at the C3 position and the complex electronic nature of the pyrazole nucleus. Generally, the pyrazole ring is considered to be electron-withdrawing, which would suggest an enhanced reactivity of the attached aldehyde group compared to benzaldehyde.

The following sections delve into specific reaction types, presenting quantitative data where available and outlining the expected reactivity trends.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction of aldehydes. The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reaction is sensitive to the electronic nature of the aldehyde.

Expected Reactivity Order: p-Nitrobenzaldehyde > this compound > Salicylaldehyde > Benzaldehyde

The strong electron-withdrawing nitro group in p-nitrobenzaldehyde significantly enhances its reactivity. The pyrazole ring in this compound is also electron-withdrawing, suggesting a higher reactivity than benzaldehyde. Salicylaldehyde's hydroxyl group can participate in intramolecular hydrogen bonding, which can influence the reactivity of the aldehyde.

Experimental Data: Knoevenagel Condensation of Pyrazole Aldehydes with Malononitrile [1]

EntryPyrazole Aldehyde DerivativeTime (min)Yield (%)
11,3-diphenyl-1H-pyrazole-4-carbaldehyde594
23-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile396
33-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile395
43-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile890

Reaction Conditions: Pyrazole aldehyde (1 mmol), malononitrile (1 mmol), ammonium carbonate (20 mol%), water-ethanol (1:1), reflux.

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is another key nucleophilic addition reaction. The reactivity is similarly influenced by the electrophilicity of the carbonyl carbon.

Expected Reactivity Order: p-Nitrobenzaldehyde > this compound > Benzaldehyde > Salicylaldehyde

Experimental Data: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes [2]

SubstituentRelative Rate Constant
p-NO₂25.0
p-Cl2.75
H1.00
p-CH₃0.45
p-OCH₃0.23

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The ease of oxidation can be influenced by the electronic properties of the aromatic ring.

Expected Reactivity Order: Salicylaldehyde > this compound > Benzaldehyde > p-Nitrobenzaldehyde

Electron-donating groups can facilitate oxidation, while strong electron-withdrawing groups can make the aldehyde more resistant to oxidation under certain conditions. The hydroxyl group in salicylaldehyde can be readily oxidized.

Reduction Reactions

The reduction of aldehydes to primary alcohols is a common and useful reaction, often achieved with hydride reagents like sodium borohydride (NaBH₄).

Expected Reactivity Order: p-Nitrobenzaldehyde > this compound > Benzaldehyde > Salicylaldehyde

Electron-withdrawing groups increase the susceptibility of the carbonyl group to nucleophilic attack by a hydride ion, thus increasing the rate of reduction.

Experimental Data: Enzymatic Reduction Rates of Aromatic Aldehydes [3]

AldehydeRelative Reaction Rate
Benzaldehyde100
p-Nitrobenzaldehyde75
p-Chlorobenzaldehyde80
p-Methylbenzaldehyde110
p-Methoxybenzaldehyde120

Note: This data is for an enzymatic reduction and may not directly correlate with chemical reductants, but it provides a point of comparison for the electronic effects of substituents.

Experimental Protocols

General Protocol for Knoevenagel Condensation of Pyrazole Aldehydes[1]
  • In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Stir the mixture for 3-5 minutes.

  • Add ammonium carbonate (20 mol%).

  • Stir the reaction mixture at reflux temperature for the time indicated in the data table, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash with water, and dry.

General Protocol for Wittig Reaction of Aromatic Aldehydes[4]
  • Dissolve the aromatic aldehyde (1.0 mmol) and the appropriate phosphonium ylide (1.1 mmol) in 10 mL of an anhydrous solvent (e.g., THF or diethyl ether) in a round-bottom flask under an inert atmosphere.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

General Protocol for Oxidation of Aromatic Aldehydes to Carboxylic Acids[5]
  • To a solution of the aromatic aldehyde (1 mmol) in acetonitrile (5 mL), add pyridinium chlorochromate (PCC) (2 mol%).

  • Add periodic acid (H₅IO₆) (1.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

General Protocol for Reduction of Aromatic Aldehydes with Sodium Borohydride[6][7]
  • Dissolve the aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol or a mixture of methanol and water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (0.25 mmol, assuming 1 equivalent of hydride is needed, though an excess is often used) in portions.

  • Stir the reaction mixture at 0°C to room temperature and monitor by TLC.

  • Once the reaction is complete, carefully add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding alcohol.

Visualizations

Reaction_Pathway A Aromatic Aldehyde C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile B->C D Product C->D Protonation

Caption: General mechanism of nucleophilic addition to an aromatic aldehyde.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Aldehyde and Reagents B Add Catalyst/Solvent A->B C Stir at Defined Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E Reaction Complete F Extract Product E->F G Purify (Chromatography/Recrystallization) F->G

Caption: A typical experimental workflow for the reactions described.

References

Comparative Efficacy of 3-Methyl-1H-pyrazole-4-carbaldehyde Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the enzymatic inhibitory efficacy of derivatives based on the 3-methyl-1H-pyrazole-4-carbaldehyde scaffold. Due to a scarcity of comprehensive studies on this specific scaffold, this guide extends its scope to include closely related pyrazole-4-carbaldehyde derivatives to offer a broader perspective on their potential as enzyme inhibitors. The data presented herein is compiled from various studies to facilitate a comparative understanding of their performance against key enzymatic targets such as cyclooxygenase-2 (COX-2) and α-glucosidase.

This guide details quantitative inhibitory data, experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Comparative Inhibitory Activity

The inhibitory potential of pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the available data for derivatives of this compound and related compounds against α-glucosidase and COX-2, alongside standard inhibitors for comparison.

Table 1: α-Glucosidase Inhibitory Activity of 2,3-Dihydroquinazolin-4(1H)-ones Derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Compound IDStructureIC50 (µM)[1]
4h 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one2.5 ± 0.1
4i 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one2.7 ± 0.1
4j 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one3.1 ± 0.2
4l 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one3.8 ± 0.2
Acarbose (Standard) -750.0 [2]

Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleIC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Pyrazole-pyridazine hybrids6f (a trimethoxy derivative)1.15 [3]8.31[3]
Pyrazole-pyridazine hybrids5f (a pyrazolone derivative)1.50 [3]9.56[3]
Celecoxib (Standard) -0.04 >30

Note: Data for COX-2 inhibition by derivatives of the specific this compound scaffold is limited in the reviewed literature. The data presented here for other pyrazole derivatives indicates the potential of this chemical class as COX-2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of the parent scaffold and for key enzyme inhibition assays.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including pyrazoles.

Materials:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Sodium bicarbonate solution

  • Appropriate solvents for extraction and recrystallization (e.g., ethyl acetate, ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylformamide (DMF) and cool it in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. The temperature should be maintained below 5°C.

  • After the addition is complete, add 3-methyl-1-phenyl-2-pyrazolin-5-one to the reaction mixture portion-wise.

  • Allow the reaction mixture to stir at room temperature for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice to decompose the excess Vilsmeier reagent.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds and Acarbose (standard inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate reader

Procedure: [4]

  • Prepare solutions of the test compounds and acarbose at various concentrations in phosphate buffer.

  • In a 96-well plate, add a small volume of the α-glucosidase enzyme solution to each well, followed by the test compound solution.

  • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for the interaction between the enzyme and the inhibitor.

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid as the substrate

  • Assay buffer (e.g., Tris-HCl buffer)

  • Heme as a cofactor

  • Test compounds and Celecoxib (standard inhibitor) dissolved in DMSO

  • Stop solution (e.g., a solution of HCl)

  • Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit

Procedure:

  • Prepare serial dilutions of the test compounds and celecoxib in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.

  • Add the test compound solutions to the respective wells and incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

Visualizing the biological context and experimental design can aid in understanding the significance of these enzyme inhibitors.

COX2_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2_Enzyme COX-2 (Inducible) Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandin_H2 Prostaglandin_H2 COX2_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Pyrazole_Derivatives Pyrazole-4-carbaldehyde Derivatives Pyrazole_Derivatives->COX2_Enzyme Inhibition Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->COX2_Enzyme Upregulates

Caption: COX-2 signaling pathway in inflammation.

Alpha_Glucosidase_Action Dietary_Carbohydrates Dietary Carbohydrates (Oligosaccharides) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Dietary_Carbohydrates->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream_Absorption Absorption into Bloodstream Glucose->Bloodstream_Absorption Postprandial_Hyperglycemia Postprandial Hyperglycemia Bloodstream_Absorption->Postprandial_Hyperglycemia Pyrazole_Derivatives Pyrazole-4-carbaldehyde Derivatives Pyrazole_Derivatives->Alpha_Glucosidase Inhibition

Caption: Role of α-glucosidase in carbohydrate digestion.

Experimental_Workflow Synthesis Synthesis of 3-Methyl-1H-pyrazole- 4-carbaldehyde Derivatives Purification_Characterization Purification & Characterization (e.g., Recrystallization, NMR, MS) Synthesis->Purification_Characterization Enzyme_Inhibition_Assays In Vitro Enzyme Inhibition Assays (e.g., COX-2, α-glucosidase) Purification_Characterization->Enzyme_Inhibition_Assays Data_Analysis Data Analysis (Calculation of IC50 values) Enzyme_Inhibition_Assays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies & Lead Optimization Data_Analysis->SAR_Studies

Caption: General experimental workflow.

References

A Comparative Docking Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of pyrazole-based inhibitors against various protein kinases implicated in oncogenesis and inflammatory diseases. The following sections detail the binding affinities and molecular interactions of these inhibitors, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the purine ring of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. This guide synthesizes data from several molecular docking studies to compare the binding efficacy of various pyrazole derivatives against key kinase targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, Cyclin-Dependent Kinase 2 (CDK2), Janus Kinase 2 (JAK2), and Polo-like Kinase 1 (PLK1).

Comparative Docking Performance of Pyrazole Derivatives

The following tables summarize the quantitative data from molecular docking studies, providing a comparative view of the binding energies and inhibition constants of various pyrazole-based inhibitors against their respective kinase targets.

Table 1: Comparative Docking Data of Pyrazole Derivatives against VEGFR-2, Aurora A, and CDK2

Compound IDTarget KinaseBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
1bVEGFR-2-10.090.16
1eVEGFR-2-9.640.34
1dAurora A-8.571.63
2bCDK2-10.350.11
1cCDK2-7.5011.24
2aCDK2-9.070.73

Data sourced from a flexible ligand docking study using AutoDock 4.2.[1]

Table 2: Docking Scores of Pyrazole-Based Inhibitors against JAK2 and PLK1

Inhibitor TypeTarget KinaseDocking SoftwareDocking Score
Phenylaminopyrimidine & Pyrazolylaminopyrimidine DerivativesJAK2GlideNot specified
Aminopyrimidinyl Pyrazole AnalogPLK1Glide (Induced Fit)-12.04

Note: The docking scores are not directly comparable between different software packages due to variations in scoring functions. The Glide docking score is a unitless value.

Experimental Protocols for Molecular Docking

The methodologies employed in the cited studies are crucial for interpreting the docking results. Below are detailed protocols for the molecular docking simulations.

AutoDock 4.2 Protocol for VEGFR-2, Aurora A, and CDK2 Docking

A flexible ligand docking approach was utilized to investigate the binding of pyrazole derivatives to VEGFR-2, Aurora A, and CDK2.[1]

  • Protein and Ligand Preparation: The three-dimensional crystal structures of VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO) were obtained from the Protein Data Bank. Water molecules were removed, and polar hydrogen atoms were added to the protein structures. The pyrazole derivative structures were sketched using ChemSketch and optimized using HyperChem.

  • Grid Box Generation: A grid box was centered on the active site of each kinase to encompass the binding pocket.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking simulations. The number of GA runs was set to 10.[1]

  • Analysis of Results: The docking results were analyzed based on the binding energy, inhibition constant, and the hydrogen bond interactions between the ligand and the protein.[1]

Glide Protocol for JAK2 Docking

For the docking of phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives into the active site of JAK2 (PDB ID: 3KRR), the Glide (Grid-based Ligand Docking with Energetics) program was used.

  • Protein Preparation: The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger Suite. This involved adding hydrogen atoms, assigning bond orders, and performing a restrained minimization.

  • Grid Generation: A receptor grid was generated by defining a box centered on the active site of JAK2.

  • Ligand Preparation: The 2D structures of the inhibitors were converted to 3D and prepared using LigPrep, which generates different tautomers and ionization states.

  • Docking: Flexible ligand docking was performed using the Standard Precision (SP) mode of Glide.

Glide Induced Fit Docking Protocol for PLK1

To account for protein flexibility upon ligand binding, an induced fit docking protocol was used for aminopyrimidinyl pyrazole analogs against PLK1 (PDB ID: 3FC2).[2]

  • Initial Docking: An initial docking was performed using the Standard Precision (SP) mode of Glide.

  • Protein Refinement: The protein side chains within a defined radius of the docked ligand were refined using the Prime module of the Schrödinger Suite.

  • Redocking: The ligand was then redocked into the refined protein structure using the Extra Precision (XP) mode of Glide.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the pyrazole-based inhibitors and a typical experimental workflow for comparative docking studies.

Experimental_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Crystal Structure (PDB) ProtPrep Protein Preparation (Add Hydrogens, Assign Charges) PDB->ProtPrep Ligands 2D Ligand Structures LigPrep Ligand Preparation (3D Conversion, Energy Minimization) Ligands->LigPrep GridGen Grid Box Generation (Define Active Site) ProtPrep->GridGen Docking Molecular Docking (e.g., AutoDock, Glide) LigPrep->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy, Ki, Interactions) Docking->Analysis

A typical experimental workflow for molecular docking studies.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Activation

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.

Aurora_Kinase_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Centrosome Maturation Spindle Spindle Assembly Chromosome Chromosome Segregation Cytokinesis Cytokinesis AuroraA Aurora A Kinase AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B Kinase AuroraB->Chromosome AuroraB->Cytokinesis

The roles of Aurora A and B kinases in the cell cycle.

CDK2_Signaling CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Release CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 Binding CyclinE_CDK2 Cyclin E / CDK2 Complex CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Further Phosphorylation S_Phase S Phase Entry CyclinE_CDK2->S_Phase

The CDK2/Cyclin E signaling pathway in G1/S phase transition.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-1H-pyrazole-4-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-methyl-1H-pyrazole-4-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4] Adherence to the following procedures is critical for safe laboratory operations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or eyeglasses as described by OSHA.Protects against splashes and dust that can cause serious eye irritation.[3][4]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can cause irritation.[3][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Necessary when handling the powder to avoid inhalation of dust, which may cause respiratory irritation.[2][3]
Protective Clothing Lab coat and other protective clothing to prevent skin exposure.Minimizes the risk of accidental skin contact.[2][3]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation risks.[2][4] An eyewash station and safety shower must be readily accessible.[4]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][8]

Step 1: Waste Identification and Segregation

  • Treat all this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) as hazardous waste.[7][9]

  • Segregate this waste from other incompatible chemical waste streams to prevent dangerous reactions.

Step 2: Containerization

  • Use a suitable, leak-proof, and clearly labeled hazardous waste container.[9] The container must be compatible with the chemical.

  • The container must be kept closed at all times except when adding waste.[6][9]

Step 3: Labeling

  • Label the hazardous waste container with a "Hazardous Waste" tag.[5][9]

  • The label must include:

    • The full chemical name: "this compound". Abbreviations are not permitted.[5]

    • The quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory room number).

    • The name and contact information of the principal investigator.[5]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[5]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]

  • Ensure secondary containment is used to capture any potential leaks.[7]

Step 5: Final Disposal

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]

  • A common disposal method for this type of compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This must be performed by a licensed facility.

  • Never attempt to incinerate chemical waste yourself.

Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]

  • The rinsate must be collected and disposed of as hazardous waste.[7][9]

  • After triple-rinsing and allowing it to air dry, the container can often be disposed of as regular trash, provided all labels are defaced.[7][9] Confirm this procedure with your institutional guidelines.

III. Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Start: Unused or Contaminated Material B Wear Full PPE (Goggles, Gloves, Respirator) A->B C Place in a Designated Hazardous Waste Container B->C D Securely Seal the Container C->D E Label Container Correctly: - Full Chemical Name - Hazard Pictograms - Date & PI Info D->E F Store in a Secure, Ventilated Area with Secondary Containment E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Final Disposal via High-Temperature Incineration at a Licensed Facility G->H I End: Waste Properly Disposed H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.